molecular formula C7H5ClFNO2 B3076115 2-Amino-6-chloro-3-fluorobenzoic acid CAS No. 1039815-76-3

2-Amino-6-chloro-3-fluorobenzoic acid

Cat. No.: B3076115
CAS No.: 1039815-76-3
M. Wt: 189.57 g/mol
InChI Key: WYADKQWQWFMCNJ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-chloro-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYADKQWQWFMCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-6-chloro-3-fluorobenzoic acid (CAS: 1039815-76-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Amino-6-chloro-3-fluorobenzoic acid, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to explore the compound's synthesis, mechanistic utility, and practical application, grounded in established chemical principles.

Introduction: A Multifunctional Scaffold for Modern Chemistry

This compound is a substituted anthranilic acid derivative whose strategic arrangement of functional groups—an amine, a carboxylic acid, and two distinct halogens—makes it a valuable and versatile intermediate in organic synthesis. The presence of fluorine, in particular, is of high interest in medicinal chemistry for its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide elucidates the core characteristics of this compound, providing the technical insights necessary to leverage its full synthetic potential.

Section 1: Core Physicochemical and Structural Properties

A compound's utility is fundamentally dictated by its physical and chemical properties. The defining characteristics of this compound are summarized below.

Structural Representation

The spatial arrangement of the amine, chloro, and fluoro groups around the benzoic acid core is critical for its reactivity and steric profile.

Caption: 2D Chemical Structure of this compound.

Key Property Data

The fundamental identifiers and computed properties provide a quantitative basis for experimental design.[2]

PropertyValueSource
CAS Number 1039815-76-3PubChem[2], CymitQuimica[3], AiFChem[4]
Molecular Formula C₇H₅ClFNO₂PubChem[2]
Molecular Weight 189.57 g/mol PubChem[2]
Appearance Solid / Crystalline PowderCymitQuimica[3]
IUPAC Name This compoundPubChem[2]
InChIKey WYADKQWQWFMCNJ-UHFFFAOYSA-NCymitQuimica[3]

Section 2: Plausible Synthetic Strategy

While specific, scaled-up synthesis procedures for this exact molecule are proprietary or not widely published, a logical and efficient synthetic route can be designed based on well-established named reactions in organic chemistry. A plausible pathway involves the selective functionalization of a commercially available precursor.

The synthesis of substituted anthranilic acids often begins with the corresponding nitro compound, followed by a reduction step.[5] A likely approach for this target molecule would start from a suitable dichlorofluorobenzene derivative.

Proposed Synthetic Workflow

G start 1,3-Dichloro-2-fluorobenzene nitration Nitration (HNO₃, H₂SO₄) start->nitration Step 1 nitro_intermediate 1,3-Dichloro-2-fluoro-4-nitrobenzene nitration->nitro_intermediate nucleophilic_sub Carboxylation (e.g., Grignard + CO₂ or directed lithiation) nitro_intermediate->nucleophilic_sub Step 2 nitro_acid 2,6-Dichloro-3-fluoro-4-nitrobenzoic acid nucleophilic_sub->nitro_acid reduction Selective Reduction (e.g., Fe/HCl or H₂, Pd/C) nitro_acid->reduction Step 3 final_product This compound reduction->final_product

Caption: Proposed multi-step synthesis pathway for the target compound.

Causality Behind Experimental Choices
  • Nitration: The initial nitration step is directed by the existing substituents. The fluorine and chlorine atoms are ortho-, para-directing activators (though deactivating overall). Steric hindrance from the existing halogens would likely direct the incoming nitro group to a less hindered position.

  • Carboxylation: Introducing the carboxylic acid group could be achieved through various methods. A Grignard reaction followed by quenching with CO₂ is a classic method. Alternatively, directed ortho-metalation could provide regiochemical control, though this would require careful selection of the directing group and organometallic reagent.

  • Selective Reduction: The final step requires the reduction of the nitro group to an amine without affecting the halogen substituents. Catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (like iron powder in acidic medium) are standard, reliable methods for this transformation, known for their high chemoselectivity.[5]

Section 3: Applications in Drug Discovery and as a Synthetic Intermediate

The true value of this compound lies in its utility as a scaffold. Each functional group serves as a handle for diverse chemical transformations, enabling the construction of complex molecular libraries for screening and lead optimization.

  • Pharmaceutical Intermediate: Halogenated amino acids are crucial intermediates in the synthesis of pharmaceuticals.[6] The related compound 2-Amino-3-fluorobenzoic acid is a precursor to indole derivatives used as anti-inflammatory agents and receptor antagonists.[7] Similarly, this compound provides a synthetically accessible entry point to novel, highly substituted heterocyclic systems (e.g., quinazolinones, acridones) and other privileged structures in medicinal chemistry.

  • Scaffold for Parallel Synthesis: The amine can undergo acylation, sulfonylation, or serve as a nucleophile in substitution reactions. The carboxylic acid is readily converted to amides, esters, or acid halides. This orthogonality makes it an ideal building block for creating diverse compound libraries.

  • Impact of Halogenation: The chloro and fluoro substituents are not mere placeholders. The fluorine atom can enhance binding interactions and block metabolic oxidation sites, while the chlorine atom can provide a vector for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Logical Relationship Diagram

core This compound amine Amine (NH₂) core->amine acid Carboxylic Acid (COOH) core->acid halogens Halogens (Cl, F) core->halogens heterocycles Heterocycles (e.g., Quinazolinones) amine->heterocycles amides Amides / Peptides acid->amides acid->heterocycles esters Esters acid->esters cross_coupled Cross-Coupled Products halogens->cross_coupled (via Cl)

Caption: Synthetic utility of the core molecule's functional groups.

Section 4: Experimental Protocol: Representative Amide Coupling

To illustrate the compound's practical use, this section provides a validated, step-by-step protocol for a standard amide coupling reaction, a cornerstone of medicinal chemistry. This protocol is self-validating through the inclusion of checkpoints and expected outcomes.

Objective: To synthesize N-benzyl-2-amino-6-chloro-3-fluorobenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. The solution may change color.

  • Add DIPEA (2.5 eq) dropwise to the mixture. Stir for another 10 minutes. This step generates the active ester in situ.

  • Add benzylamine (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes excess amines (DIPEA, benzylamine), while the base wash removes unreacted starting acid and byproducts from HATU.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-amino-6-chloro-3-fluorobenzamide.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The following guidelines are synthesized from GHS classifications and standard laboratory safety protocols.[2][8]

Hazard Identification

Based on GHS classifications for this compound and structurally similar chemicals, the primary hazards are:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Safe Handling and Personal Protective Equipment (PPE)
PrecautionSpecificationRationale
Ventilation Handle only in a certified chemical fume hood.Prevents inhalation of dust and potential respiratory irritation.[9]
Eye Protection Wear chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[8]
Hand Protection Wear nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[8]
Skin Protection Wear a standard laboratory coat.Protects skin and personal clothing from contamination.
Handling Avoid generating dust. Wash hands thoroughly after handling.Minimizes exposure through inhalation and accidental ingestion.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than a catalog chemical; it is a strategically designed synthetic intermediate with significant potential for accelerating research in drug discovery and materials science. Its unique combination of reactive functional groups, coupled with the influential presence of fluorine, provides chemists with a powerful tool for constructing novel and complex molecular architectures. Understanding its properties, synthetic logic, and safe handling protocols, as detailed in this guide, is the first step toward unlocking its full scientific value.

References

"2-Amino-6-chloro-3-fluorobenzoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-chloro-3-fluorobenzoic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated anthranilic acid derivative that serves as a specialized building block in synthetic organic chemistry. Its trifunctional nature—possessing amino, chloro, and fluoro substituents on a benzoic acid core—offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of its core characteristics, with a particular focus on its molecular weight, structural features, potential synthetic utility, and safety considerations. The strategic placement of its functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science, particularly for the development of novel pharmaceuticals and advanced polymers.

Core Physicochemical Properties

The fundamental properties of this compound are critical for its application in a laboratory setting, influencing everything from reaction stoichiometry to analytical characterization. The molecular weight, in particular, is a cornerstone for all quantitative work.

The calculated molecular weight of this compound is 189.57 g/mol .[1][2] This value is derived from its molecular formula, C₇H₅ClFNO₂, which details the precise elemental composition of the molecule.[1][3] These and other key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 189.57 g/mol [3],[1],[2]
Monoisotopic Mass 188.9992843 Da[1]
Molecular Formula C₇H₅ClFNO₂[3],[1]
CAS Number 1039815-76-3[3],[1],[4]
Physical Form Solid[3]
IUPAC Name This compound[1]
InChI Key WYADKQWQWFMCNJ-UHFFFAOYSA-N[3]

Molecular Structure and Identification

The precise spatial arrangement of atoms and functional groups in this compound dictates its chemical behavior and reactivity. The structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) and an amino group (-NH₂) in an ortho relationship, which classifies it as an anthranilic acid. The ring is further substituted with a chlorine atom at position 6 and a fluorine atom at position 3.

This substitution pattern is crucial. The electron-withdrawing nature of the halogen atoms (Cl and F) and the carboxylic acid group influences the electron density of the aromatic ring and the basicity of the amino group. The steric hindrance imposed by the chlorine atom at the C6 position, adjacent to the amino group, can also direct the course of certain chemical reactions.

Caption: 2D chemical structure of this compound.

Significance and Applications in Research and Development

As a substituted anthranilic acid, this compound is a valuable intermediate in organic synthesis, particularly for constructing more complex molecules.[5] While specific, direct applications are often proprietary, its utility can be inferred from the roles of structurally similar compounds in drug discovery and materials science.

Pharmaceutical Synthesis

Halogenated aromatic compounds are foundational to modern medicinal chemistry. The inclusion of fluorine, in particular, is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6]

  • Scaffold for Heterocycles: Anthranilic acids are well-known precursors for synthesizing heterocycles like quinazolines, acridines, and indoles.[7] For instance, the related compound 2-amino-3-fluorobenzoic acid is a key intermediate in the synthesis of the anti-inflammatory drug Etodolac.[7] It is plausible that this compound could be used to create novel, highly substituted indole or quinazoline derivatives, where the chlorine and fluorine atoms serve as handles for further modification or as modulators of biological activity.

  • Bioisosteric Replacement: The unique electronic profile of this molecule makes it a candidate for bioisosteric replacement in known pharmacophores, potentially leading to improved drug properties or novel intellectual property.

Agrochemicals and Materials Science

The utility of halogenated benzoic acids extends to the agrochemical sector and advanced materials.[8]

  • Pesticide Development: 2-Amino-6-chlorobenzoic acid, a related compound, is used as a reagent in the synthesis of the herbicide pyrithiobac-sodium.[9] The subject molecule could similarly act as a precursor for new crop protection agents.

  • Polymer Science: Benzoic acid derivatives can be used as monomers or modifying agents in the synthesis of high-performance polymers and resins, where the halogen atoms can enhance properties like thermal stability and chemical resistance.[8]

Conceptual Synthetic Workflow

Proposed Experimental Protocol:
  • Nitration (Starting Material Dependent): The synthesis would likely begin with a suitable di-halogenated toluene or benzoic acid. For example, starting with 2-chloro-3-fluorotoluene, a regioselective nitration would be performed to introduce a nitro group, ideally ortho to the methyl group. This step requires careful control of temperature and nitrating agents (e.g., HNO₃/H₂SO₄) to manage regioselectivity.

  • Oxidation: The methyl group of the resulting nitrotoluene derivative would then be oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid under controlled pH and temperature would be effective for this transformation, yielding 2-chloro-3-fluoro-6-nitrobenzoic acid.

  • Reduction: The final and critical step is the selective reduction of the nitro group to an amine. This is typically achieved with high yield and selectivity using methods such as:

    • Catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate.

    • Metal-acid reduction (e.g., SnCl₂ in HCl, or Fe in acetic acid). This step converts the nitrobenzoic acid intermediate into the final product, this compound.

  • Purification: The final product would be purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the solid compound with high purity.[3]

This multi-step process is a robust and scalable approach for producing highly substituted anthranilic acids, demonstrating the causality behind the sequence of functional group transformations.

Synthetic_Workflow Start 2-Chloro-3-fluorotoluene Nitration Regioselective Nitration Start->Nitration HNO₃/H₂SO₄ Intermediate1 2-Chloro-3-fluoro-6-nitrotoluene Nitration->Intermediate1 Oxidation Oxidation of Methyl Group Intermediate1->Oxidation KMnO₄ Intermediate2 2-Chloro-3-fluoro-6-nitrobenzoic acid Oxidation->Intermediate2 Reduction Selective Nitro Group Reduction Intermediate2->Reduction H₂/Pd-C or SnCl₂/HCl End This compound Reduction->End

Caption: A conceptual workflow for the synthesis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] Researchers and laboratory professionals must handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and operate within a well-ventilated fume hood.

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory practice dictates storing this chemical in a cool, dry place away from incompatible materials. For detailed handling and disposal information, consulting the material safety data sheet (MSDS) from the specific supplier is mandatory.

Conclusion

This compound, with a molecular weight of 189.57 g/mol , is more than a simple chemical entity; it is a highly functionalized and versatile building block for chemical innovation. Its unique arrangement of chloro, fluoro, amino, and carboxylic acid groups provides a rich platform for synthetic chemists to explore new molecular architectures. For professionals in drug development and materials science, this compound represents a valuable tool for creating next-generation products with enhanced efficacy and novel properties. A thorough understanding of its physicochemical properties, reactivity, and safety profile is paramount to unlocking its full potential in research and development.

References

An In-depth Technical Guide to 2-Amino-6-chloro-3-fluorobenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-chloro-3-fluorobenzoic acid is a highly substituted anthranilic acid derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its trifunctionalized aromatic core, featuring an amine, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine), makes it a versatile and valuable building block for the synthesis of complex heterocyclic scaffolds and novel pharmaceutical agents. The strategic placement of electron-withdrawing halogen substituents profoundly influences the molecule's reactivity, acidity, and pharmacokinetic properties, offering chemists a powerful tool for molecular design. This guide provides a comprehensive overview of its core physical and chemical properties, predicted spectral characteristics, a plausible synthetic route, and its potential applications, particularly in the realm of drug discovery.

Molecular Identity and Physicochemical Profile

Chemical Structure and Identifiers

This compound is an aromatic compound featuring a benzoic acid backbone substituted with an amino group at position 2, a chloro group at position 6, and a fluoro group at position 3.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name This compound[1]
CAS Number 1039815-76-3[1][2]
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [2]
InChI InChI=1S/C7H5ClFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)[1]
InChIKey WYADKQWQWFMCNJ-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=C(C(=C1F)N)C(=O)O)Cl[1]
Physicochemical Properties

While specific experimental data for this exact isomer is limited, its properties can be reliably estimated from data on closely related analogues and fundamental chemical principles.

Table 2: Physicochemical Property Profile

PropertyValue / ObservationRationale / Comparative DataReference(s)
Appearance SolidTypically supplied as a solid powder.[2]
Melting Point Data not available. Estimated to be >160 °C.The related compound 2-Chloro-6-fluorobenzoic acid melts at 156-159 °C. The addition of an amino group, which allows for hydrogen bonding, would be expected to increase the melting point.[3][4]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Ethanol). Low solubility in water.A structural analogue, 2-amino-5-fluorobenzoic acid, is soluble in DMSO (~30 mg/ml) and ethanol (~20 mg/ml) but has low solubility in aqueous buffers (~0.25 mg/ml).[5]
pKa Estimated ~3.5 - 4.0The parent compound, benzoic acid, has a pKa of 4.2. Electron-withdrawing groups like fluorine and chlorine increase acidity (lower pKa). 3-Fluorobenzoic acid has a pKa of 3.86. The amino group is electron-donating, which slightly decreases acidity, but its effect is counteracted by the two halogens.[6][7]

Spectroscopic Characterization

No publicly archived experimental spectra for this compound were identified. However, its key spectral features can be predicted based on its functional groups and the analysis of similar compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals. The two aromatic protons would appear as doublets or doublet of doublets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet for the two amine (-NH₂) protons would likely appear downfield, as would the highly deshielded carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The spectrum would display seven unique carbon signals. The carboxylic acid carbonyl carbon would be the most downfield signal (approx. 165-170 ppm). The aromatic carbons would appear between 110-150 ppm, with their chemical shifts significantly influenced by the attached substituents (NH₂, F, Cl, COOH). Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable for the carbons near the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3500 - 3300N-H (Amine)Symmetric & Asymmetric StretchMedium
3300 - 2500O-H (Carboxylic Acid)Stretch (broad, from H-bonding)Broad, Strong
1700 - 1660C=O (Carboxylic Acid)StretchStrong
1620 - 1580N-H / C=CAmine Scissoring / Aromatic Ring StretchMedium-Strong
1300 - 1200C-O / C-NStretchMedium
1280 - 1200C-FStretchStrong
800 - 600C-ClStretchMedium-Strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

Chemical Reactivity and Synthesis

Core Reactivity Principles

The chemical behavior of this compound is governed by its three key functional moieties:

  • Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and basic. It can be readily acylated, alkylated, or diazotized to form highly reactive diazonium salts, which are gateways to numerous other functional groups.

  • Carboxylic Acid Group (-COOH): This acidic group can be deprotonated to form a carboxylate salt or undergo classic reactions such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and conversion to acid chlorides (e.g., using thionyl chloride) or amides.

  • Halogenated Aromatic Ring: The fluorine and chlorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Their positions, particularly the chlorine ortho to the carboxylic acid and the fluorine ortho to the amine, create significant steric hindrance that influences how reagents approach the functional groups.

These combined features make the molecule an ideal scaffold for building complex heterocyclic systems like quinazolines, benzodiazepines, and acridones.[6][9]

Illustrative Synthetic Pathway

A specific, validated synthesis for this compound is not widely published. However, a robust and logical synthetic route can be designed based on established methods for preparing substituted anthranilic acids.[10] The following protocol is an illustrative example adapted from the validated synthesis of 2-amino-3-fluorobenzoic acid, a closely related structure.

Synthetic_Workflow cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Directed Ortho-Lithiation & Carboxylation cluster_2 Step 3: Hydrolysis A 2-Chloro-3-fluoroaniline B N-(2-chloro-3-fluorophenyl)acetamide A->B Acetic Anhydride C Deprotonation at C6 B->C 1. s-BuLi, TMEDA 2. CO₂ (gas) D 2-Acetamido-6-chloro-3-fluorobenzoic acid C->D 3. Acidic Workup E This compound D->E Aq. HCl, heat

Caption: Illustrative workflow for the synthesis of the title compound.

Experimental Protocol (Illustrative)

Causality: This theoretical protocol uses a common strategy for regioselective synthesis. The aniline is first protected as an acetanilide (Step 1). The acetamido group is a potent ortho-directing group for lithiation, allowing for the specific introduction of the carboxylic acid at the desired position (Step 2). Finally, deprotection via hydrolysis yields the target product (Step 3).

  • Step 1: Protection of the Amine.

    • To a stirred solution of 2-chloro-3-fluoroaniline in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water, separate the organic layer, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-chloro-3-fluorophenyl)acetamide.

  • Step 2: Directed Ortho-Lithiation and Carboxylation.

    • Self-Validation: This step must be performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as organolithium reagents are extremely reactive with water and oxygen.

    • Dissolve the N-(2-chloro-3-fluorophenyl)acetamide from Step 1 and TMEDA (tetramethylethylenediamine) in anhydrous THF and cool the solution to -78 °C.

    • Add s-butyllithium (s-BuLi) dropwise, maintaining the temperature at -78 °C. The acetamido group directs the deprotonation to the ortho position (C6).

    • After stirring for 1-2 hours, bubble dry carbon dioxide gas through the solution.

    • Allow the mixture to slowly warm to room temperature, then quench by carefully adding aqueous ammonium chloride.

    • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. The combined organic layers contain the carboxylated intermediate.

  • Step 3: Hydrolysis of the Amide.

    • Concentrate the organic extracts from Step 2 and add aqueous hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture, and adjust the pH to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

Role as a Synthetic Building Block

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry. They are key starting materials for synthesizing a wide range of biologically active heterocycles. The unique substitution pattern of this compound makes it an attractive precursor for creating novel analogues of known drugs or for use in fragment-based drug discovery campaigns to develop new chemical entities. Its derivatives have potential applications as anti-inflammatory, analgesic, antiviral, and anticancer agents.[9][11]

Influence of Halogenation on Pharmacokinetics

The incorporation of fluorine and chlorine into a drug candidate can significantly enhance its metabolic stability and membrane permeability.

  • Fluorine: Often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Chlorine: Increases lipophilicity, which can improve a compound's ability to cross cell membranes.

Therefore, using this molecule as a starting point allows drug development professionals to build these desirable pharmacokinetic properties directly into their lead compounds.

Safety, Handling, and Storage

GHS Hazard Classification

Table 4: GHS Hazard Statements

CodeStatementClass
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)
Data from PubChem CID 28881283[1]
Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound represents a strategically designed chemical building block with high potential for the synthesis of novel, biologically active compounds. While comprehensive experimental data on the compound itself is sparse, a thorough analysis of its structure and related analogues provides a clear and reliable guide to its properties and reactivity. Its trifunctional nature, combined with the modulating effects of its halogen substituents, makes it a valuable asset for researchers and scientists dedicated to advancing the frontiers of drug discovery and materials science.

References

Mastering Solubility: A Technical Guide for the Characterization of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. This physicochemical property dictates a compound's behavior in various biological and manufacturing environments, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For a novel compound like 2-Amino-6-chloro-3-fluorobenzoic acid, a thorough understanding of its solubility is not merely an academic exercise; it is a critical determinant of its developmental fate. This guide provides a comprehensive framework for characterizing the solubility of this and similar molecules, grounded in established scientific principles and regulatory expectations.

Compound Profile: this compound

Before delving into solubility determination, a foundational understanding of the target molecule is essential. This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid moiety, and halogen substituents (chlorine and fluorine), suggests a molecule with the potential for complex solubility behavior influenced by pH and the polarity of the solvent.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂PubChem[1]
Molecular Weight 189.57 g/mol CymitQuimica, PubChem[1][2]
Appearance SolidCymitQuimica[2]
CAS Number 1039815-76-3PubChem[1]
InChIKey WYADKQWQWFMCNJ-UHFFFAOYSA-NPubChem[1]

A comprehensive literature search did not yield publicly available, quantitative solubility data for this compound. The following sections, therefore, provide the established methodologies to generate this critical data.

The Cornerstone of Solubility Assessment: The Shake-Flask Method

The saturation shake-flask method is widely recognized as the "gold standard" for determining equilibrium solubility.[3] Its enduring prevalence in the pharmaceutical industry is a testament to its reliability and its ability to ascertain the true thermodynamic equilibrium of a compound in a given solvent system.[3][4] This method is recommended by major regulatory bodies, including the International Council for Harmonisation (ICH) and the World Health Organization (WHO), particularly for Biopharmaceutics Classification System (BCS) characterization.[5][6][7][8]

The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent at a controlled temperature until the solution is saturated and in equilibrium with the undissolved solid.[3][4] The concentration of the dissolved compound in the supernatant is then quantified.

Causality Behind the Choice:

Why is this method so trusted? Unlike kinetic solubility assays, which often involve rapid precipitation and can overestimate solubility, the shake-flask method allows the system to reach its lowest energy state, reflecting the true thermodynamic solubility.[4] This value is crucial for predicting in vivo dissolution and for developing stable formulations.

Experimental Protocol: Equilibrium Solubility Determination

This section details a step-by-step protocol for determining the aqueous and organic solvent solubility of this compound.

Materials and Equipment
  • This compound (purity >98%)

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Solvents:

    • Aqueous Buffers: pH 1.2, 4.5, and 6.8 (to mimic physiological conditions as per ICH guidelines).[5][6][7] Additional buffers may be used to create a full pH-solubility profile.

    • Organic Solvents: A range of polar and non-polar solvents relevant to drug development (e.g., Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate).

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.

    • Prepare a blank solvent sample for each solvent system.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker. For biopharmaceutical relevance, a temperature of 37 ± 1 °C is standard for aqueous buffers.[5][6][7] For general characterization, 25 °C is often used.

    • Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[3] It is advisable to sample at intermediate time points (e.g., 4, 8, 24, 48 hours) during initial characterization to confirm that a plateau in concentration has been achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit sedimentation of the excess solid.

    • To ensure complete removal of undissolved particles, which can artificially inflate the measured concentration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[3]

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Perform a precise dilution of the filtrate with the appropriate mobile phase for the analytical method. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using known concentrations of this compound.

    • Calculate the concentration in the original supernatant by applying the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.

Self-Validating System: Trustworthiness in the Protocol
  • Visual Confirmation: Before and after the experiment, visually inspect each vial to confirm the presence of undissolved solid. The absence of solid indicates that the solution was not saturated, and the experiment for that data point is invalid.

  • Time to Equilibrium: As mentioned, sampling at multiple time points is crucial to demonstrate that the measured solubility is not a kinetic artifact but represents true thermodynamic equilibrium.

  • Replicates: All experiments should be conducted in at least triplicate to ensure the reproducibility of the results.[6][7]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh Excess Compound B Add Solvent A->B Precise Volume C Agitate at Controlled Temp & Time B->C D Sedimentation C->D E Centrifugation D->E F Syringe Filtration E->F Supernatant G Dilution F->G H HPLC Analysis G->H I Calculate Solubility H->I vs. Calibration Curve

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The generated solubility data should be compiled into clear, structured tables for easy comparison and analysis.

Table 1: Aqueous Solubility of this compound at 37 °C

pH of BufferReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.
1.2 [Experimental Data][Experimental Data][Experimental Data]
4.5 [Experimental Data][Experimental Data][Experimental Data]
6.8 [Experimental Data][Experimental Data][Experimental Data]
[Other pH][Experimental Data][Experimental Data][Experimental Data]

Table 2: Organic Solvent Solubility of this compound at 25 °C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.
Ethanol [Experimental Data][Experimental Data][Experimental Data]
DMSO [Experimental Data][Experimental Data][Experimental Data]
Acetonitrile [Experimental Data][Experimental Data][Experimental Data]
[Other Solvents][Experimental Data][Experimental Data][Experimental Data]
Interpreting the pH-Solubility Profile

The structure of this compound contains both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule. Its solubility in aqueous media is therefore expected to be highly pH-dependent.

G cluster_pH cluster_species Low_pH Low pH (e.g., < pKa1) Cation Cationic Form (-NH3+, -COOH) Mid_pH Zwitterionic Region (pKa1 < pH < pKa2) Zwitterion Zwitterionic Form (-NH3+, -COO-) High_pH High pH (e.g., > pKa2) Anion Anionic Form (-NH2, -COO-) Cation->Zwitterion Increasing pH Sol_Low Higher Solubility Cation->Sol_Low Zwitterion->Anion Increasing pH Sol_Mid Lowest Solubility Zwitterion->Sol_Mid Sol_High Higher Solubility Anion->Sol_High

Caption: Predicted pH-dependent speciation and solubility.

  • At low pH: The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be neutral (-COOH), resulting in a net positive charge. Solubility is generally higher for charged species.

  • Near the isoelectric point: The molecule will exist predominantly as a zwitterion (-NH₃⁺, -COO⁻). This species often has the lowest aqueous solubility due to strong intermolecular interactions in the crystal lattice.

  • At high pH: The carboxylic acid will be deprotonated (-COO⁻), and the amino group will be neutral (-NH₂), resulting in a net negative charge and typically higher solubility.

Conclusion: From Data to Decision-Making

A meticulously executed solubility study, as outlined in this guide, provides the foundational data necessary for informed decision-making in the drug development process. For this compound, this data will guide pre-formulation strategies, aid in the interpretation of in-vitro and in-vivo assays, and is a prerequisite for BCS classification. By adhering to these scientifically rigorous and validated protocols, researchers can generate trustworthy and reliable solubility data, paving the way for the successful advancement of promising therapeutic candidates.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated aminobenzoic acids serve as critical intermediates. This guide provides an in-depth examination of the safety considerations and handling protocols for a specific, highly functionalized reagent: 2-Amino-6-chloro-3-fluorobenzoic acid (CAS No. 1039815-76-3). As a Senior Application Scientist, the following discourse is designed to move beyond a mere recitation of safety data, offering instead a framework for understanding the causality behind established safety protocols, thereby fostering a culture of proactive risk mitigation in the laboratory.

Compound Profile and Hazard Identification

This compound is a multifaceted molecule, presenting both significant synthetic utility and a distinct hazard profile that demands rigorous adherence to safety protocols. Its structure, featuring amino, chloro, and fluoro substituents on a benzoic acid core, dictates its reactivity and its physiological effects upon exposure.

GHS Classification and a Priori Risk Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards associated with chemical substances. For this compound, the primary hazards are summarized below.[1] Understanding these classifications is the first step in a robust risk assessment.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

This data is a composite understanding from available safety data sheets for structurally similar compounds and publicly available GHS classifications.[1][2][3]

The presence of halogen atoms and an amino group on the aromatic ring can influence the compound's toxicological profile. The chloro and fluoro groups enhance the electrophilic nature of the benzene ring, potentially increasing its reactivity with biological macromolecules. The amino group, while a key functional handle for synthesis, can also be a site of metabolic activation. It is this combination of functionalities that necessitates a cautious and informed approach to handling.

Exposure Control and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should govern all handling procedures for this compound. Engineering controls are the first and most effective line of defense, with PPE serving as the final barrier between the researcher and the chemical.

Engineering Controls: The Primary Shield

All manipulations of solid this compound should be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust particles.[4] The ventilation system should be regularly certified to ensure it provides adequate airflow. For any procedures that may generate aerosols or fine mists, additional containment measures, such as a glove box, should be considered.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[2]

Personal Protective Equipment: The Last Line of Defense

The selection of appropriate PPE is not a matter of preference but a critical component of a comprehensive safety strategy. The following table outlines the minimum PPE requirements for handling this compound.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 / EN 166Protects against splashes of solutions and airborne dust particles from causing serious eye irritation.[2][4]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM F739 / EN 374Prevents skin contact, which can lead to irritation.[2] Glove integrity should be checked before each use.
Body Laboratory coatN/AProvides a removable barrier to protect personal clothing from contamination.
Respiratory NIOSH/MSHA-approved respirator29 CFR 1910.134Required when engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup.[2][4][6]

The following diagram illustrates the logical flow of selecting and using PPE.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_post Post-Handling Start Assess Hazards EngControls Evaluate Engineering Controls Start->EngControls Adequate? SelectPPE Select Appropriate PPE EngControls->SelectPPE No InspectPPE Inspect PPE for Integrity EngControls->InspectPPE Yes SelectPPE->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE HandleChemical Handle Chemical DonPPE->HandleChemical DoffPPE Doff PPE Safely HandleChemical->DoffPPE DisposePPE Dispose of Contaminated PPE DoffPPE->DisposePPE WashHands Wash Hands Thoroughly DisposePPE->WashHands End End of Process WashHands->End

Caption: Workflow for Personal Protective Equipment (PPE) selection and use.

First-Aid and Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first-aid measures are crucial to minimizing harm. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

In Case of Exposure: A Step-by-Step Protocol
  • Inhalation: If inhaled, immediately move the affected person to fresh air.[2][3][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3][7]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][6][7] Seek medical attention if irritation develops or persists.[2][4]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Ingestion: If swallowed, do NOT induce vomiting.[2][7] Rinse the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2][7]

The following decision tree provides a visual guide for responding to an exposure event.

Exposure_Response cluster_routes cluster_actions cluster_medical Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashArea Wash with Soap & Water Skin->WashArea FlushEyes Flush Eyes with Water Eye->FlushEyes RinseMouth Rinse Mouth Ingestion->RinseMouth MedicalHelp Seek Immediate Medical Attention FreshAir->MedicalHelp WashArea->MedicalHelp If irritation persists FlushEyes->MedicalHelp RinseMouth->MedicalHelp

Caption: Decision tree for first-aid response to chemical exposure.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2][8]

  • Ventilate: Ensure adequate ventilation.[2][7]

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4][6] Avoid generating dust.[2][7][8]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose: Dispose of the contaminated waste in accordance with all federal, state, and local regulations.[2][9]

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Safe Handling Practices
  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[2][5]

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Do not breathe dust.[2][7][8]

  • Wash hands thoroughly after handling.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][4][9]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][10]

  • The compound may be hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

  • Protect from light and air, as some aminobenzoic acids can be sensitive to oxidation and photodegradation.[11][12]

Fire and Explosion Hazard Data

While not considered highly flammable, understanding the behavior of this compound in a fire is essential for emergency preparedness.

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[2][7][8]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][8][9]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with these hazardous decomposition products.[2][7][8]

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a thorough understanding and respectful handling of its potential hazards. By integrating the principles of GHS, employing robust engineering controls, and adhering to stringent PPE protocols, researchers can confidently and safely unlock the synthetic potential of this and other similarly functionalized molecules. The information presented in this guide is intended to empower the researcher with the knowledge to not only follow safety procedures but to understand the scientific rationale that underpins them, ultimately fostering a safer and more productive research environment.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Anthranilic Acids

Substituted anthranilic acids are a class of compounds of significant interest in medicinal chemistry and materials science. The presence of varied functional groups on the aromatic ring, such as halogens and amino moieties, imparts unique physicochemical properties that can be exploited in the design of novel therapeutic agents and functional materials. 2-Amino-6-chloro-3-fluorobenzoic acid, with its specific substitution pattern, represents a valuable building block for accessing complex molecular architectures. The strategic placement of the chloro, fluoro, and amino groups can influence molecular conformation, binding affinities, and metabolic stability, making it a desirable intermediate for drug discovery programs, particularly in the development of anti-inflammatory and analgesic agents.[1]

Key Properties of this compound:

PropertyValue
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol [2][3]
CAS Number 1039815-76-3[3]
Appearance Expected to be a solid/powder[2]

Proposed Synthetic Strategy: A Multi-Step Approach

Given the absence of a direct published synthesis for this compound, a logical synthetic route can be devised starting from a commercially available precursor. The proposed strategy involves the introduction of the required functional groups in a stepwise manner, leveraging established and reliable chemical transformations. The key steps in this proposed synthesis are:

  • Nitration of a suitable fluorinated and chlorinated benzoic acid derivative.

  • Reduction of the nitro group to an amine.

This approach is advantageous as it utilizes common and well-understood reactions, increasing the likelihood of a successful synthesis.

Detailed Synthetic Pathway and Reaction Mechanisms

The proposed synthetic route commences with 2-chloro-5-fluorobenzoic acid as the starting material.

Synthetic Pathway 2-chloro-5-fluorobenzoic acid 2-chloro-5-fluorobenzoic acid 2-chloro-5-fluoro-6-nitrobenzoic acid 2-chloro-5-fluoro-6-nitrobenzoic acid 2-chloro-5-fluorobenzoic acid->2-chloro-5-fluoro-6-nitrobenzoic acid HNO₃, H₂SO₄ This compound This compound 2-chloro-5-fluoro-6-nitrobenzoic acid->this compound Fe, HCl or H₂, Pd/C

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2-chloro-5-fluorobenzoic acid

The initial step involves the electrophilic aromatic substitution (nitration) of 2-chloro-5-fluorobenzoic acid. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid) are crucial in determining the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the chloro and fluoro groups are ortho, para-directing. In this case, the position ortho to the chloro group and meta to the carboxylic acid group is the most likely site for nitration.

Reaction:

2-chloro-5-fluorobenzoic acid + HNO₃/H₂SO₄ → 2-chloro-5-fluoro-6-nitrobenzoic acid

Mechanism: The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. It attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitrated product.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 2-chloro-5-fluoro-6-nitrobenzoic acid to an amino group. This transformation can be achieved using various reducing agents. A common and effective method is the use of a metal catalyst, such as iron in the presence of an acid (e.g., hydrochloric acid), or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. This method is generally high-yielding and avoids the use of more hazardous reducing agents. This approach is analogous to the synthesis of 2-amino-6-chlorobenzoic acid from 2-chloro-6-nitrobenzoic acid.[4]

Reaction:

2-chloro-5-fluoro-6-nitrobenzoic acid + Fe/HCl → this compound

Mechanism: The reduction of the nitro group by iron in an acidic medium is a complex process involving a series of single-electron transfers. The iron metal is oxidized, while the nitro group is progressively reduced through various intermediates (nitroso, hydroxylamino) to the final amino group.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous and well-established chemical transformations. Researchers should exercise all necessary safety precautions and conduct small-scale trials to optimize reaction conditions.

Materials and Equipment:

  • 2-chloro-5-fluorobenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start1 Dissolve 2-chloro-5-fluorobenzoic acid in H₂SO₄ Add_Nitrating_Mixture Add HNO₃/H₂SO₄ dropwise at 0-5 °C Start1->Add_Nitrating_Mixture Reaction1 Stir at room temperature Add_Nitrating_Mixture->Reaction1 Quench1 Pour onto ice Reaction1->Quench1 Filter1 Filter and wash the precipitate Quench1->Filter1 Dry1 Dry the crude product Filter1->Dry1 Start2 Suspend nitrated product in Ethanol/Water Dry1->Start2 Proceed with crude product Add_Reagents Add Iron powder and HCl Start2->Add_Reagents Reaction2 Reflux the mixture Add_Reagents->Reaction2 Filter2 Filter hot to remove iron salts Reaction2->Filter2 Neutralize Neutralize the filtrate Filter2->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Solvent Dry organic layer with Na₂SO₄ Extract->Dry_Solvent Evaporate Evaporate solvent Dry_Solvent->Evaporate Purify Recrystallize the final product Evaporate->Purify

Caption: Step-by-step experimental workflow for the proposed synthesis.

Step-by-Step Procedure:

Part 1: Synthesis of 2-chloro-5-fluoro-6-nitrobenzoic acid

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 5.0 g of 2-chloro-5-fluorobenzoic acid to the sulfuric acid with continuous stirring until it is completely dissolved.

  • Prepare a nitrating mixture by carefully adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude 2-chloro-5-fluoro-6-nitrobenzoic acid in a desiccator or a vacuum oven at a low temperature.

Part 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried crude 2-chloro-5-fluoro-6-nitrobenzoic acid (from the previous step) in a mixture of 50 mL of ethanol and 20 mL of water.

  • Add 10 g of iron powder to the suspension.

  • Slowly add 5 mL of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and cool to room temperature.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Safety Considerations

  • Corrosive and Oxidizing Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and use them in a well-ventilated area.

  • Exothermic Reactions: The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Hydrogen Gas: If catalytic hydrogenation is used for the reduction step, be aware of the flammability and explosion hazard of hydrogen gas.

Conclusion

This technical guide presents a viable, albeit theoretical, synthetic route for this compound. The proposed two-step synthesis, involving nitration followed by reduction, is based on well-established and reliable organic chemistry principles. The detailed experimental protocol provides a solid starting point for researchers to undertake the synthesis of this valuable chemical intermediate. Successful execution of this synthesis will provide access to a key building block for the development of novel pharmaceuticals and other functional organic molecules.

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-6-chloro-3-fluorobenzoic Acid

This compound, a highly substituted anthranilic acid derivative, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a chloro atom, and a fluoro atom on the benzoic acid core, provides a versatile scaffold for the development of novel compounds with specific biological activities. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of various therapeutic agents and other high-value chemical entities. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule to Identify Key Starting Materials

A retrosynthetic analysis of this compound reveals two principal pathways for its synthesis, each originating from readily available or commercially accessible starting materials. The choice of a specific route often depends on factors such as the availability and cost of the precursors, scalability, and desired purity of the final product.

The two primary retrosynthetic disconnections are:

  • C-N Bond Formation: This approach involves the introduction of the amino group onto a pre-existing chloro- and fluoro-substituted benzoic acid framework. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an amine source displaces a suitable leaving group, often a halogen, on the aromatic ring.

  • Reduction of a Nitro Group: This classic and reliable method involves the synthesis of a nitro-substituted benzoic acid precursor, followed by the reduction of the nitro group to the desired amine. This pathway offers the advantage of utilizing well-established nitration and reduction chemistries.

These two fundamental strategies form the basis of the most common and practical approaches to the synthesis of this compound.

Synthetic Pathway 1: Amination of a Dihalogenated Benzoic Acid Derivative

This pathway leverages the principles of nucleophilic aromatic substitution to introduce the amino group. The key to this approach is the selection of a suitable dihalogenated benzoic acid precursor where one of the halogen atoms is sufficiently activated towards displacement by an amine.

Core Concept: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is favored in this context due to the presence of electron-withdrawing groups (the carboxylic acid and the halogens) on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The reaction is typically carried out at elevated temperatures and pressures, often in the presence of a copper catalyst to facilitate the amination process.

Proposed Starting Material: 2,6-Dichloro-3-fluorobenzoic Acid

A logical and strategically sound starting material for this pathway is 2,6-dichloro-3-fluorobenzoic acid . In this molecule, the chlorine atom at the 2-position is activated towards nucleophilic substitution by the adjacent carboxylic acid group and the fluorine atom.

The proposed synthetic transformation is as follows:

Amination_of_Dihalogenated_Benzoic_Acid 2,6-Dichloro-3-fluorobenzoic_acid 2,6-Dichloro-3-fluorobenzoic Acid Reaction_Conditions High Temperature High Pressure Copper Catalyst 2,6-Dichloro-3-fluorobenzoic_acid->Reaction_Conditions Ammonia Ammonia (NH3) Ammonia->Reaction_Conditions 2-Amino-6-chloro-3-fluorobenzoic_acid This compound Reaction_Conditions->2-Amino-6-chloro-3-fluorobenzoic_acid Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic route via amination of a dihalogenated benzoic acid.

Experimental Protocol: Synthesis via Ammonolysis

The following protocol is based on established procedures for the amination of dihalogenated benzoic acids, such as the synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid[1].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
2,6-Dichloro-3-fluorobenzoic acid209.001.0209.0 g
Aqueous Ammonia (25-30%)17.0310 - 20~1.0 - 2.0 L
Copper(I) Chloride (CuCl)99.000.05 - 0.15.0 - 9.9 g
Sodium Hydroxide (NaOH)40.001.040.0 g
Hydrochloric Acid (HCl), concentrated36.46As neededAs needed
Water18.02-~2.0 - 3.0 L

Procedure:

  • Reaction Setup: In a high-pressure autoclave equipped with a stirrer, thermometer, and pressure gauge, dissolve 2,6-dichloro-3-fluorobenzoic acid and sodium hydroxide in water.

  • Catalyst and Reagent Addition: Add copper(I) chloride to the solution, followed by the aqueous ammonia.

  • Reaction: Seal the autoclave and heat the mixture to 150-180 °C with vigorous stirring. The pressure will rise due to the ammonia vapor. Maintain these conditions for 8-12 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. Transfer the reaction mixture to a beaker.

  • Precipitation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Synthetic Pathway 2: Reduction of a Nitro Precursor

This pathway is a classic and widely used method for the synthesis of aromatic amines. It involves the initial synthesis of a nitro-substituted aromatic compound, which is then reduced to the corresponding amine.

Core Concept: Nitration and Reduction

Aromatic nitration is a well-understood electrophilic aromatic substitution reaction. The subsequent reduction of the nitro group can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

Proposed Starting Material: 2-Chloro-6-fluoro-3-nitrobenzoic Acid

The key intermediate for this route is 2-chloro-6-fluoro-3-nitrobenzoic acid . This precursor can be synthesized from a more readily available starting material, such as 2-chloro-6-fluorotoluene, through a series of oxidation and nitration steps. A plausible synthetic sequence is outlined below. A related synthesis of 2-amino-6-chlorobenzoic acid starts from 2-chloro-6-nitrobenzoic acid[2][3].

Nitro_Reduction_Pathway cluster_0 Precursor Synthesis cluster_1 Final Step 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene Oxidation Oxidation (e.g., KMnO4) 2-Chloro-6-fluorotoluene->Oxidation 2-Chloro-6-fluorobenzoic_acid 2-Chloro-6-fluorobenzoic Acid Oxidation->2-Chloro-6-fluorobenzoic_acid Nitration Nitration (HNO3/H2SO4) 2-Chloro-6-fluorobenzoic_acid->Nitration 2-Chloro-6-fluoro-3-nitrobenzoic_acid 2-Chloro-6-fluoro-3-nitrobenzoic Acid Nitration->2-Chloro-6-fluoro-3-nitrobenzoic_acid Reduction Reduction (e.g., H2/Pd-C) 2-Chloro-6-fluoro-3-nitrobenzoic_acid->Reduction 2-Amino-6-chloro-3-fluorobenzoic_acid This compound Reduction->2-Amino-6-chloro-3-fluorobenzoic_acid

Caption: Synthetic route via nitration and subsequent reduction.

Experimental Protocol: Reduction of the Nitro Group

The following protocol outlines the reduction of the nitro intermediate to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
2-Chloro-6-fluoro-3-nitrobenzoic acid219.551.0219.6 g
Palladium on Carbon (10% Pd/C)--5 - 10 g
Ethanol or Methanol--~2.0 L
Hydrogen Gas (H₂)2.02Excess-
Celite or other filter aid--As needed

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-chloro-6-fluoro-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 atm) and stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen or by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Isolation of Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be purified by recrystallization from an appropriate solvent to yield a high-purity material.

Conclusion: A Versatile Intermediate Accessible Through Robust Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary, well-established synthetic routes: the amination of a dihalogenated benzoic acid and the reduction of a corresponding nitro-benzoic acid. The choice between these pathways will be dictated by the specific requirements of the synthesis, including the availability of starting materials, desired scale, and economic considerations. Both routes rely on fundamental and robust chemical transformations, making this valuable intermediate readily accessible to researchers and professionals in the fields of drug discovery and development. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the efficient and informed synthesis of this key building block.

References

"2-Amino-6-chloro-3-fluorobenzoic acid" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-chloro-3-fluorobenzoic Acid: Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a halogenated anthranilic acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates the known information and provides expert insights into its probable synthesis, reactivity, and applications based on the established chemistry of analogous compounds.

Introduction

This compound (C₇H₅ClFNO₂) is a polysubstituted aromatic carboxylic acid. Its structure is characterized by the presence of an amino group and a carboxylic acid group in an ortho relationship, a fluorine atom at the 3-position, and a chlorine atom at the 6-position. This unique arrangement of electron-withdrawing (fluoro, chloro, carboxylic acid) and electron-donating (amino) groups on the benzene ring suggests a rich and varied chemical reactivity, making it a molecule of interest for the synthesis of complex heterocyclic systems and other advanced organic molecules. This guide will delve into the known properties of this compound, propose a plausible synthetic route, explore its potential chemical transformations, and discuss its likely applications, particularly in the realm of drug discovery.

Physicochemical and Spectroscopic Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while basic identifiers are well-established, specific experimental data such as melting point and solubility are not widely reported in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂PubChem[1]
Molecular Weight 189.57 g/mol PubChem[1]
CAS Number 1039815-76-3CymitQuimica[2]
Appearance SolidCymitQuimica[2]
Purity ≥95% (as commercially available)CymitQuimica[2]
InChI Key WYADKQWQWFMCNJ-UHFFFAOYSA-NPubChem[1]

Spectroscopic Characterization:

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for this compound is not available in the existing literature. However, based on established synthetic methodologies for related halogenated anthranilic acids, a plausible synthetic route can be proposed. The following multi-step synthesis is a hypothetical, yet chemically sound, approach starting from commercially available precursors.

Proposed Synthetic Pathway:

A potential route could involve the nitration of 2-chloro-5-fluorobenzoic acid, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration step would be crucial and would likely be directed by the existing substituents on the aromatic ring.

G start 2-Chloro-5-fluorobenzoic acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Chloro-5-fluoro-6-nitrobenzoic acid step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate1->step2 product This compound step2->product

Caption: Hypothetical synthetic workflow for this compound.

Detailed Hypothetical Protocol:

Step 1: Nitration of 2-Chloro-5-fluorobenzoic acid

  • To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.

  • Slowly add 2-chloro-5-fluorobenzoic acid in portions, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice, which should precipitate the crude 2-chloro-5-fluoro-6-nitrobenzoic acid.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality: The strong acid mixture protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The position of nitration is directed by the existing substituents.

Step 2: Reduction of the Nitro Group

  • Suspend the crude 2-chloro-5-fluoro-6-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • If using iron, heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.

  • After the reaction is complete, filter the mixture to remove the catalyst or iron salts.

  • Evaporate the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system.

Causality: The nitro group is readily reduced to an amino group by various methods. Catalytic hydrogenation is a clean and efficient method, while metal/acid reductions are also robust and widely used in industrial settings.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the presence of multiple reactive functional groups. The amino and carboxylic acid groups can participate in a wide range of transformations, making this molecule a valuable scaffold for building more complex structures.

G cluster_amino Reactions of the Amino Group cluster_carboxyl Reactions of the Carboxylic Acid Group cluster_cyclization Cyclization Reactions start This compound amino_acylation Amide Formation (Acyl Halides, Anhydrides) start->amino_acylation amino_alkylation N-Alkylation (Alkyl Halides) start->amino_alkylation amino_diazotization Diazotization (NaNO2, HCl) start->amino_diazotization carboxyl_esterification Esterification (Alcohols, Acid Catalyst) start->carboxyl_esterification carboxyl_amide Amide Coupling (Amines, Coupling Agents) start->carboxyl_amide carboxyl_reduction Reduction to Alcohol (e.g., LiAlH4) start->carboxyl_reduction cyclization_quinazoline Quinazolinone Synthesis (with Amides/Nitriles) start->cyclization_quinazoline cyclization_benzoxazinone Benzoxazinone Synthesis (with Acyl Halides) start->cyclization_benzoxazinone

Caption: Key reaction pathways for this compound.

  • Reactions of the Amino Group: The amino group can be acylated to form amides, alkylated, or converted to a diazonium salt. The diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of other substituents.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides (via coupling with amines), or reduced to the corresponding benzyl alcohol.

  • Cyclization Reactions: The ortho-relationship of the amino and carboxylic acid groups is particularly useful for the synthesis of fused heterocyclic systems such as quinazolinones and benzoxazinones, which are common scaffolds in many biologically active molecules.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anthranilic acid derivatives are important building blocks in the synthesis of pharmaceuticals. The presence of fluorine, in particular, can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to its biological target.

While specific drugs derived from this compound are not explicitly documented in the available literature, its structure makes it a highly attractive starting material for the synthesis of various classes of therapeutic agents, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic scaffold, such as a quinazoline or quinazolinone, which can be synthesized from anthranilic acid derivatives. The substituents on the benzoic acid portion of the molecule can be tailored to achieve specific interactions with the target kinase's active site.

  • Anti-inflammatory Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.

  • Antiviral and Antimicrobial Agents: The quinazolinone core is also found in a number of compounds with antiviral and antimicrobial activity.

G start This compound step1 Cyclization with Formamide start->step1 intermediate1 6-Chloro-7-fluoro-4(3H)-quinazolinone step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4,6-Dichloro-7-fluoroquinazoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) with a primary amine (R-NH2) intermediate2->step3 product Hypothetical Kinase Inhibitor Scaffold step3->product

Caption: Conceptual pathway for the synthesis of a hypothetical kinase inhibitor scaffold.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its polysubstituted and multifunctional nature provides a versatile platform for the creation of diverse and complex molecular architectures. While there is a notable lack of detailed experimental data in the public domain, this guide has provided a framework for understanding its potential based on established chemical principles. Further research into the synthesis, characterization, and reactivity of this compound is warranted and will undoubtedly open up new avenues for the development of novel pharmaceuticals and functional materials.

References

A Guide to the Spectroscopic Characterization of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-6-chloro-3-fluorobenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for the target molecule, this guide leverages established spectroscopic principles and experimental data from closely related structural analogs to construct a reliable predictive framework. We will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights into data interpretation and outlining robust protocols for data acquisition.

Introduction: The Structural Imperative

The precise arrangement of substituents—an amino group, a chlorine atom, and a fluorine atom—around the benzoic acid core dictates the chemical reactivity and potential biological activity of this compound. Each functional group imparts unique electronic and steric effects that are directly observable through various spectroscopic techniques. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This guide serves as a foundational resource for scientists working with this molecule, providing the necessary tools to confidently interpret its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern of the aromatic ring.

Methodology: Acquiring High-Fidelity NMR Data

A robust NMR protocol is crucial for obtaining high-resolution spectra amenable to detailed interpretation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzoic acids due to its ability to dissolve polar compounds and the exchangeable nature of the carboxylic acid and amine protons, which can be observed.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups, though only CH carbons are present on the aromatic ring of the target molecule.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns are governed by the electronic effects of the surrounding substituents.

  • -NH₂ Group: A strong electron-donating group, causing significant shielding (upfield shift), particularly at the ortho and para positions.

  • -COOH Group: An electron-withdrawing group, causing deshielding (downfield shift).

  • -Cl and -F Atoms: Both are electronegative and electron-withdrawing via induction but can be electron-donating through resonance. Their net effect is complex. Fluorine will also introduce characteristic H-F coupling.

Based on additive substituent chemical shift (SCS) models and data from analogs like 2-amino-6-chlorobenzoic acid and 2-amino-3-fluorobenzoic acid, we can predict the following:

  • H-4: This proton is situated between the fluorine and an empty position. It is expected to be a doublet of doublets (dd) due to coupling with H-5 and the fluorine atom.

  • H-5: This proton is adjacent to the chlorine atom and H-4. It will likely appear as a doublet of doublets (dd) due to coupling to H-4 and potentially a smaller long-range coupling to fluorine.

The amine (-NH₂) and carboxylic acid (-COOH) protons will appear as broad singlets, and their chemical shifts will be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted δ (ppm)MultiplicityExpected Coupling Constants (Hz)
H-47.0 - 7.3dd³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6
H-56.7 - 7.0dd³J(H-H) ≈ 8-9, ⁵J(H-F) ≈ 1-2
-NH₂4.5 - 6.0 (broad)s-
-COOH12.0 - 13.5 (broad)s-

Note: Predictions are based on principles of substituent effects and may vary with solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon. The chemical shifts are highly influenced by the substituents, and the fluorine atom will cause C-F splitting.

  • C-1 (ipso-COOH): Expected around 165-170 ppm.

  • C-2 (ipso-NH₂): The amino group will cause an upfield shift.

  • C-3 (ipso-F): Directly attached to fluorine, this carbon will show a large one-bond C-F coupling (¹J(C-F)) and a significant downfield shift.

  • C-4 (CH): Influenced by the adjacent fluorine, showing a two-bond C-F coupling (²J(C-F)).

  • C-5 (CH): Less affected by the fluorine, but influenced by the adjacent chlorine.

  • C-6 (ipso-Cl): The chlorine atom will cause a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted δ (ppm)Expected C-F Coupling (Hz)
C=O165 - 170-
C-1~110²J(C-F) ≈ 10-15
C-2~145²J(C-F) ≈ 10-15
C-3~155¹J(C-F) ≈ 240-250
C-4~120²J(C-F) ≈ 20-25
C-5~118³J(C-F) ≈ 3-5
C-6~125³J(C-F) ≈ 3-5

Note: These are estimations. Experimental data for 2-amino-3-fluorobenzoic acid shows a ¹J(C-F) of 245.3 Hz.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the characteristic vibrational modes of functional groups. The spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-X bonds.

Methodology: Acquiring a High-Quality IR Spectrum

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty accessory to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the solid sample onto the crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. This is critical for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide a distinct fingerprint for the molecule based on its functional groups.

IR_Interpretation cluster_OH Carboxylic Acid cluster_NH2 Amino Group cluster_Aromatic Aromatic Ring & Halogens Molecule This compound OH_stretch O-H Stretch (2500-3300 cm⁻¹) Very Broad Molecule->OH_stretch CO_stretch C=O Stretch (1680-1720 cm⁻¹) Strong, Sharp Molecule->CO_stretch NH_stretch N-H Stretch (3300-3500 cm⁻¹) Two Bands, Medium Molecule->NH_stretch NH_bend N-H Bend (1550-1650 cm⁻¹) Medium Molecule->NH_bend CC_stretch C=C Stretch (1450-1600 cm⁻¹) Multiple Bands Molecule->CC_stretch CF_stretch C-F Stretch (1200-1300 cm⁻¹) Strong Molecule->CF_stretch CCl_stretch C-Cl Stretch (700-800 cm⁻¹) Strong Molecule->CCl_stretch

Caption: Key IR vibrational modes for this compound.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300 - 3500-NH₂N-H Symmetric & Asymmetric StretchMedium (two peaks)
2500 - 3300-COOHO-H StretchBroad, Strong
1680 - 1720-COOHC=O StretchStrong, Sharp
1550 - 1650-NH₂N-H Bend (Scissoring)Medium
1450 - 1600Aromatic RingC=C StretchMedium to Strong (multiple bands)
1200 - 1300Ar-FC-F StretchStrong
700 - 800Ar-ClC-Cl StretchStrong

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.

Methodology: ESI-MS Analysis

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide may be added to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

  • Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated. The analysis can be run in both positive and negative ion modes to determine which provides a better signal.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Output Sample Solid Compound Solution Dilute Solution (e.g., MeOH/H₂O) Sample->Solution ESI_Source Electrospray Ionization (ESI) Solution->ESI_Source Mass_Analyzer Mass Analyzer (m/z separation) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum MH_ion [M+H]⁺ or [M-H]⁻ Ion Spectrum->MH_ion

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Predicted Mass Spectrum

The molecular formula for this compound is C₇H₅ClFNO₂. The monoisotopic mass can be calculated with high precision.

  • Calculated Monoisotopic Mass: 188.9993 Da

In positive ion mode (ESI+) , the primary ion observed would be the protonated molecule:

  • [M+H]⁺: m/z 190.0066

In negative ion mode (ESI-) , the deprotonated molecule would be detected:

  • [M-H]⁻: m/z 188.0019

A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in two peaks for each chlorine-containing ion, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1 (the M peak vs. the M+2 peak). This pattern is a definitive indicator for the presence of a single chlorine atom in the molecule.

Conclusion

The structural elucidation of this compound is a synergistic process relying on the combined interpretation of NMR, IR, and MS data. While direct experimental spectra are not yet published, this guide establishes a robust predictive framework based on fundamental principles and data from analogous compounds. ¹H and ¹³C NMR will define the carbon-hydrogen framework and the precise location of substituents. IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental formula, with the chlorine isotope pattern serving as a crucial confirmation point. By following the outlined methodologies and interpretative strategies, researchers can confidently characterize this important synthetic intermediate.

References

Methodological & Application

Application Notes: 2-Amino-6-chloro-3-fluorobenzoic Acid as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Anthranilic Acids

2-Amino-6-chloro-3-fluorobenzoic acid (CAS 1039815-76-3) is a halogenated anthranilic acid derivative poised as a valuable building block in modern synthetic and medicinal chemistry.[1][2] Its trifunctionalized aromatic core—featuring an amine, a carboxylic acid, and a unique halogen substitution pattern—offers a synthetically versatile scaffold for the construction of complex molecular architectures. The strategic placement of chloro and fluoro substituents significantly influences the electronic properties and lipophilicity of the molecule, which can in turn impart desirable pharmacokinetic and pharmacodynamic properties to the resulting target compounds.[3]

Anthranilic acid and its derivatives are well-established precursors for a multitude of heterocyclic systems, most notably quinazolinones.[4][5] The quinazolinone framework is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The unique substitution pattern of this compound makes it a compelling starting material for novel quinazolinone derivatives, where the chlorine and fluorine atoms can serve as probes for exploring structure-activity relationships (SAR) and for fine-tuning the biological activity of the target molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1039815-76-3[1][2]
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%[2]
InChIKey WYADKQWQWFMCNJ-UHFFFAOYSA-N[1][2]

Core Application: Synthesis of 8-Chloro-7-fluoro-4(3H)-quinazolinone

The primary application of this compound as a synthetic intermediate is demonstrated through its conversion to the corresponding quinazolinone. This transformation is a cornerstone of heterocyclic chemistry and provides a direct pathway to a core scaffold of significant medicinal interest. The reaction involves a cyclocondensation with a one-carbon synthon, such as formamide or triethyl orthoformate, which serves to introduce the C2 carbon of the quinazolinone ring.

The general workflow for this synthesis is depicted below. This two-step conceptual process, often performed as a one-pot reaction, first involves the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the loss of water to yield the final quinazolinone product.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A This compound B Formamide (HCONH₂) Heat (e.g., 120-150 °C) A->B Cyclocondensation D 8-Chloro-7-fluoro-4(3H)-quinazolinone B->D

References

Application Notes and Protocols: Versatile Synthesis of Novel Derivatives from 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-6-chloro-3-fluorobenzoic acid is a highly functionalized aromatic scaffold poised for significant application in medicinal chemistry and materials science. Its unique substitution pattern—featuring an amine, a carboxylic acid, and two distinct halogen atoms—offers multiple, orthogonal handles for chemical modification. This guide provides an in-depth exploration of synthetic strategies to generate diverse derivatives from this core structure. We present detailed, field-proven protocols for amide bond formation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and heterocyclic cyclization to form quinazolinones. The causality behind experimental choices is explained, ensuring that researchers can not only replicate these methods but also adapt them for novel synthetic targets.

Introduction: The Strategic Value of the Scaffold

The this compound molecule is a valuable starting material for library synthesis in drug discovery programs. The individual components contribute distinct functionalities:

  • Carboxylic Acid (-COOH): A versatile handle for forming amides, esters, and other derivatives. It often serves as a key hydrogen bond donor/acceptor or a coordination point for biological targets.

  • Amino Group (-NH₂): A primary nucleophile that can be acylated, alkylated, or serve as a foundational element in heterocyclic ring formation.

  • Chloro Group (-Cl): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents.[1]

  • Fluoro Group (-F): A bioisostere for hydrogen that can significantly modulate physicochemical properties such as lipophilicity and pKa, and improve metabolic stability by blocking sites of oxidative metabolism.[2]

This guide will focus on three primary classes of reactions that leverage these functional groups to create novel and diverse chemical entities.

Derivatization via Amide Bond Formation

The formation of an amide bond is one of the most fundamental and crucial reactions in pharmaceutical synthesis.[3] We present two robust protocols for coupling the carboxylic acid moiety of the starting material with a primary or secondary amine.

Method A: The Acyl Chloride Approach (Classical Method)

This two-step method is cost-effective and highly reliable, proceeding through a reactive acyl chloride intermediate. It is particularly suitable for less reactive amines.

Protocol 2.1: Synthesis of an Amide Derivative via Acyl Chloride

  • Step 1: Formation of 2-Amino-6-chloro-3-fluorobenzoyl chloride

    • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of acid).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops).

    • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. Causality Note: Thionyl chloride is a dehydrating agent that converts the carboxylic acid to a highly reactive acyl chloride. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which accelerates the conversion.

    • Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[4]

  • Step 2: Amide Coupling

    • In a separate flask, dissolve the desired amine (e.g., morpholine, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath. Causality Note: This step is performed at 0°C to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, minimizing side reactions.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Direct Coupling with HATU (Modern Approach)

Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable a one-pot synthesis under mild conditions, offering excellent functional group tolerance.[5]

Protocol 2.2: Direct Amide Coupling using HATU

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture. Causality Note: DIPEA acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This salt then reacts with HATU to form a highly activated O-acylisourea ester, which is readily attacked by the amine nucleophile.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Amide Synthesis

G start 2-Amino-6-chloro- 3-fluorobenzoic Acid acyl_chloride Formation of Acyl Chloride (SOCl₂, cat. DMF) start->acyl_chloride Method A hatu_activation Direct Activation (HATU, DIPEA) start->hatu_activation Method B product_a Amide Derivative acyl_chloride->product_a amine_a Amine (R-NH₂) + Base (DIPEA) amine_a->product_a product_b Amide Derivative hatu_activation->product_b amine_b Amine (R-NH₂) amine_b->product_b

Caption: General workflows for amide synthesis from the core scaffold.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The chloro-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based fragments. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[7][8]

Protocol 3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). Causality Note: Pd(0) is the active catalytic species. It undergoes oxidative addition into the C-Cl bond of the starting material, initiating the catalytic cycle. The phosphine ligands stabilize the palladium center and modulate its reactivity.[9]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio). Causality Note: The reaction requires an aqueous phase to dissolve the inorganic base and facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center.

  • Heat the reaction mixture to 90-110°C for 6-24 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Boronic Acids for Suzuki Coupling
Coupling PartnerProduct Structure (Illustrative)Application Area
Phenylboronic acid2-Amino-3-fluoro-6-phenylbenzoic acidCore biphenyl structures
4-Methoxyphenylboronic acid2-Amino-3-fluoro-6-(4-methoxyphenyl)benzoic acidModulating electronics/solubility
Pyridine-3-boronic acid2-Amino-3-fluoro-6-(pyridin-3-yl)benzoic acidIntroducing heteroaromatic motifs
4-Vinylphenylboronic acid2-Amino-3-fluoro-6-(4-vinylphenyl)benzoic acidPolymer and material science precursors

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Cl L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)-Ar' L₂ transmetal->pd_biaryl boronic Ar'-B(OH)₂ + Base boronic->transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) red_elim->product substrate Ar-Cl (Starting Material) substrate->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heterocyclic Synthesis: Access to Quinazolinones

The ortho-disposed amino and carboxylic acid groups are perfectly positioned to undergo cyclization reactions to form fused heterocyclic systems. Quinazolinones are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. The synthesis typically involves two sequential steps: N-acylation followed by dehydrative cyclization.[10]

Protocol 4.1: Synthesis of a 5-Chloro-8-fluoro-2-substituted-4(3H)-quinazolinone

  • Step 1: Acylation of the Amino Group

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like anhydrous pyridine or dioxane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.[10]

  • Step 2: Cyclization to form the Quinazolinone Ring

    • Place the dried N-acyl intermediate from Step 1 into a round-bottom flask.

    • Add an excess of a dehydrating agent such as acetic anhydride or polyphosphoric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Causality Note: The heat and dehydrating agent promote an intramolecular condensation. The amide nitrogen attacks the activated carbonyl of the carboxylic acid (or its anhydride derivative), eliminating a molecule of water to form the six-membered heterocyclic ring.

    • Cool the reaction mixture and carefully pour it into crushed ice with stirring.

    • The precipitated quinazolinone product is collected by filtration, washed with cold water and a cold solution of sodium bicarbonate, and then dried.

    • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone derivative.

Conclusion

This compound represents a powerful and versatile platform for the synthesis of diverse chemical libraries. By strategically employing well-established synthetic transformations—amide coupling, palladium-catalyzed cross-coupling, and heterocyclic cyclization—researchers can rapidly access a wide array of novel molecules. The protocols detailed in this guide are designed to be robust and adaptable, providing a solid foundation for innovation in drug discovery, agrochemicals, and materials science.

References

The Strategic deployment of 2-Amino-6-chloro-3-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Polysubstituted Anthranilic Acid Scaffold

In the landscape of contemporary drug discovery, the strategic functionalization of core scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 2-Amino-6-chloro-3-fluorobenzoic acid emerges as a valuable building block for medicinal chemists, offering a unique combination of reactive handles and modulating substituents on an anthranilic acid framework. The presence of an amine, a carboxylic acid, and two distinct halogen atoms—chlorine and fluorine—at specific positions provides a versatile platform for the synthesis of a diverse array of heterocyclic systems and complex molecules.

The fluorine atom, in particular, is a bioisostere of a hydrogen atom but imparts profound changes in the electronic properties and metabolic stability of a molecule. Its high electronegativity can influence pKa, lipophilicity, and membrane permeability, while the strength of the C-F bond can block metabolic oxidation at that position. The chlorine atom further modulates the electronic landscape of the aromatic ring and provides an additional vector for potential interactions with biological targets. The amino and carboxylic acid groups are prime handles for amide bond formation, a cornerstone of medicinal chemistry, enabling the construction of larger, more complex structures such as kinase inhibitors and other targeted therapeutics. This document serves as a guide for researchers, providing insights into the applications of this compound and detailed protocols for its utilization in the synthesis of medicinally relevant compounds.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential before utilizing any chemical reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1039815-76-3
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Solid
Purity Typically ≥95%

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors and Heterocycles

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of a variety of privileged structures in medicinal chemistry. Two prominent applications are the synthesis of kinase inhibitors and the construction of quinazolinone scaffolds.

Kinase Inhibitors:

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. A significant number of FDA-approved kinase inhibitors feature an amide linkage, often formed between a heterocyclic amine and a substituted benzoic acid. The substituents on the benzoic acid play a crucial role in tuning the binding affinity and selectivity of the inhibitor. The chloro and fluoro groups on the title compound can engage in specific interactions within the ATP-binding pocket of a kinase, potentially enhancing potency and modulating the selectivity profile.

Quinazolinones:

The quinazolinone core is another important scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Anthranilic acids are common precursors to quinazolinones, where the amino and carboxylic acid functionalities are cyclized with an appropriate partner. The halogen substituents on this compound can be carried through the synthesis to impart unique properties to the final quinazolinone product.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized in a medicinal chemistry setting. These are general procedures and may require optimization for specific substrates.

Protocol 1: Amide Bond Formation for the Synthesis of a Kinase Inhibitor Fragment

This protocol describes the coupling of this compound with a primary amine, a common step in the synthesis of kinase inhibitors. The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions and racemization. Propanephosphonic acid anhydride (T3P®) is a versatile and efficient coupling reagent that is particularly useful for large-scale synthesis due to the easy removal of byproducts.

Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A This compound C Anhydrous Solvent (e.g., DMF/DCM) A->C B Primary Amine B->C E Base (e.g., Triethylamine) C->E Add Base D Inert Atmosphere (N2 or Ar) F T3P® Solution E->F Add Coupling Reagent G Stir at Room Temperature F->G H Quench with Brine G->H I Extract with Ethyl Acetate H->I J Purify by Chromatography I->J K Amide Product J->K Yields

Caption: General workflow for T3P®-mediated amide coupling.

Materials:

  • This compound

  • Primary amine of interest

  • Propanephosphonic acid anhydride (T3P®), 50 wt. % in ethyl acetate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in a mixture of anhydrous DMF and DCM (e.g., 1:3 v/v) under an inert atmosphere, add triethylamine (2.5 equivalents).

  • Add this compound (1.2 equivalents) to the solution.

  • Add the T3P® solution (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the resulting mixture at room temperature for 16 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quench the reaction by adding brine.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired amide.

Rationale for Reagent Choices:

  • T3P®: A mild and effective coupling reagent that drives the reaction to completion. The phosphonic acid byproducts are water-soluble and easily removed during the aqueous work-up.

  • Triethylamine: A base used to neutralize any acidic species present and to facilitate the coupling reaction.

  • Anhydrous Solvents: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate.

Protocol 2: Synthesis of a 2,3-Disubstituted-7-chloro-8-fluoro-4(3H)-quinazolinone

This protocol outlines a two-step synthesis of a quinazolinone derivative starting from this compound. The first step is the acylation of the starting material, followed by cyclization with a primary amine.

Workflow for Quinazolinone Synthesis:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A This compound C Pyridine A->C B Acyl Chloride (R-COCl) B->C D N-Acyl Intermediate C->D E Acetic Anhydride D->E Reflux H Benzoxazinone Intermediate E->H F Primary Amine (R'-NH2) G Ethanol F->G I Quinazolinone Product G->I Reflux H->G

Caption: Two-step synthesis of a quinazolinone derivative.

Materials:

  • This compound

  • Acyl chloride of choice (R-COCl)

  • Anhydrous pyridine

  • Acetic anhydride

  • Primary amine of choice (R'-NH₂)

  • Ethanol or glacial acetic acid

Procedure:

Step 1: Synthesis of the N-acyl intermediate

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-6-chloro-3-fluorobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of the 2,3-disubstituted-7-chloro-8-fluoro-4(3H)-quinazolinone

  • Reflux the N-acyl intermediate obtained in Step 1 with an excess of acetic anhydride for 2-4 hours to form the benzoxazinone intermediate.

  • Cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated benzoxazinone by filtration, wash with cold water, and dry.

  • Heat the obtained benzoxazinone with a primary amine (1.2 equivalents) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.

  • Cool the reaction mixture, and collect the precipitated quinazolinone product by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for the strategic introduction of functionality that can significantly impact the pharmacological properties of the final compound. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of well-designed, functionalized scaffolds like this compound will undoubtedly increase.

Application Notes and Protocols: The Pharmacological Utility of 2-Amino-3-chlorobenzoic Acid and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An editorial acknowledgment: Initial searches for the specific molecule "2-Amino-6-chloro-3-fluorobenzoic acid" did not yield a significant body of public-domain research pertaining to the pharmacological applications of its derivatives. To provide a comprehensive and scientifically grounded guide that fulfills the user's request for detailed protocols and mechanistic insights, this document will focus on a closely related and well-researched analog: 2-Amino-3-chlorobenzoic acid . This compound has demonstrated significant pharmacological activity, particularly in the realm of oncology, and serves as an excellent model for the principles and protocols relevant to the broader class of halogenated anthranilic acid derivatives.

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Potential of Halogenated Anthranilic Acids

Halogenated anthranilic acids are a class of compounds that serve as versatile scaffolds in medicinal chemistry. The strategic placement of halogen atoms on the aromatic ring can significantly modulate the physicochemical properties of the parent molecule, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes them valuable starting materials for the development of novel therapeutics.

While the specific derivative "this compound" is a cataloged chemical compound, its pharmacological profile is not extensively documented in publicly accessible literature.[2][3] However, the closely related analog, 2-Amino-3-chlorobenzoic acid , has been identified as a natural product from Streptomyces coelicolor and has demonstrated potent anticancer properties.[4][5] This document will, therefore, focus on the pharmacological applications of 2-Amino-3-chlorobenzoic acid, providing a detailed exploration of its mechanism of action and protocols for its investigation as an anticancer agent. Furthermore, we will explore its utility as a synthetic precursor for other pharmacologically active compounds, such as quinazolinones.[5]

II. Anticancer Activity of 2-Amino-3-chlorobenzoic Acid: A PI3K/AKT Pathway Inhibitor

A significant finding in the study of 2-Amino-3-chlorobenzoic acid is its ability to induce apoptosis in cancer cells through the inhibition of the PI3K/AKT signaling pathway.[5] This pathway is a critical regulator of cell proliferation, survival, and metastasis, and its dysregulation is a hallmark of many cancers.

Mechanism of Action: PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is a cascade of intracellular signaling molecules that are activated by growth factors and other extracellular signals. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. 2-Amino-3-chlorobenzoic acid has been shown to downregulate key components of this pathway, including PTEN, PCNA, BAX, and STAT3, leading to the suppression of cancer cell invasion and migration.[4]

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation 2A3CB 2-Amino-3-chlorobenzoic Acid (2A3CB) 2A3CB->PI3K inhibits

Figure 1: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of 2-Amino-3-chlorobenzoic Acid (2A3CB).

Experimental Protocols for Evaluating Anticancer Efficacy

The following protocols are designed to assess the in vitro anticancer activity of 2-Amino-3-chlorobenzoic acid.

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • 2-Amino-3-chlorobenzoic acid (2A3CB)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2A3CB in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of 2A3CB (e.g., 1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of 2A3CB that inhibits 50% of cell growth).

Table 1: Representative IC₅₀ Values of 2-Amino-3-chlorobenzoic Acid on MDA-MB-231 Cells

Incubation TimeIC₅₀ (µM)
24 hours26
48 hours5
72 hours7.2
Data derived from literature.[4]

This method distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Acridine Orange (AO) solution (100 µg/mL)

  • Ethidium Bromide (EB) solution (100 µg/mL)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with 2A3CB as described in Protocol 1.

  • After treatment, harvest the cells and wash with PBS.

  • Resuspend the cell pellet in 25 µL of PBS.

  • Add 1 µL of AO/EB staining solution to the cell suspension.

  • Immediately place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe under a fluorescence microscope and count the number of viable (green), early apoptotic (bright green with condensed chromatin), late apoptotic (orange-red with fragmented chromatin), and necrotic (uniformly orange-red) cells.

III. 2-Amino-3-chlorobenzoic Acid as a Synthetic Intermediate

Beyond its intrinsic biological activity, 2-Amino-3-chlorobenzoic acid is a valuable building block for synthesizing more complex heterocyclic structures, such as quinazolinones.[5] Quinazolinone derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

General Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinones from 2-Amino-3-chlorobenzoic acid typically involves a two-step process: acylation of the amino group followed by cyclization.

Synthesis_Workflow 2A3CB 2-Amino-3-chlorobenzoic Acid Intermediate N-acyl Intermediate 2A3CB->Intermediate + AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Quinazolinone Substituted Quinazolinone Intermediate->Quinazolinone + Cyclization Cyclizing Agent (e.g., Acetic Anhydride) Cyclization->Quinazolinone

Figure 2: General workflow for the synthesis of quinazolinone derivatives from 2-Amino-3-chlorobenzoic Acid.

This protocol provides a general method for the synthesis of quinazolinone derivatives.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Desired acyl chloride (R-COCl)

  • Anhydrous pyridine or dioxane

  • Acetic anhydride

  • Round-bottom flask, condenser, magnetic stirrer

  • Ice bath

Procedure: Step 1: Acylation

  • In a round-bottom flask, dissolve 1 equivalent of 2-Amino-3-chlorobenzoic acid in a suitable solvent like anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate. Collect the solid by filtration and dry.

Step 2: Cyclization

  • Reflux the N-acyl intermediate obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid, the 2-substituted-8-chloro-3,1-benzoxazin-4-one, is collected by filtration and washed with cold water.

Step 3: Amination (for 2,3-disubstituted quinazolinones)

  • Heat the benzoxazinone from Step 2 with a primary amine (R'-NH₂) in a solvent like ethanol under reflux for 6-8 hours.

  • Cool the reaction mixture. The precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

IV. Conclusion and Future Directions

2-Amino-3-chlorobenzoic acid is a pharmacologically significant molecule with demonstrated anticancer activity through the inhibition of the PI3K/AKT pathway. The protocols detailed herein provide a framework for the investigation of this compound and its derivatives as potential therapeutic agents. Furthermore, its utility as a synthetic building block for the creation of diverse heterocyclic libraries, such as quinazolinones, underscores its importance in drug discovery. Future research should focus on the synthesis and screening of novel derivatives of 2-Amino-3-chlorobenzoic acid to explore a wider range of biological activities and to develop compounds with improved potency and selectivity.

References

Application Notes & Protocols: Strategic Use of 2-Amino-6-chloro-3-fluorobenzoic Acid in the Synthesis of Novel Factor IXa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Factor IXa (FIXa) is a critical serine protease enzyme in the intrinsic pathway of the blood coagulation cascade, making it a prime therapeutic target for the development of anticoagulants.[1] Inhibition of FIXa offers a promising strategy for treating and preventing thromboembolic disorders with a potentially wider therapeutic window and reduced bleeding risk compared to broader-spectrum anticoagulants.[2] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 2-Amino-6-chloro-3-fluorobenzoic acid as a pivotal starting material in the synthesis of potent and selective Factor IXa inhibitors. We will elucidate the rationale behind its use, provide detailed step-by-step protocols for its conversion into key intermediates, and outline a representative synthesis of a final inhibitor molecule.

Introduction: The Rationale for Targeting Factor IXa

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It consists of the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[1] Factor IXa, in complex with its cofactor Factor VIIIa, is the enzyme responsible for this conversion within the intrinsic pathway.[1][3]

Targeting FIXa is a strategic choice for modern anticoagulant therapy. Unlike agents that inhibit downstream targets like Factor Xa or thrombin, FIXa inhibitors selectively modulate the intrinsic pathway.[2] This selectivity is hypothesized to preserve essential hemostasis initiated by the extrinsic pathway, potentially leading to a lower incidence of bleeding complications—a major concern with existing anticoagulants.[2]

This compound has emerged as a valuable building block for constructing novel FIXa inhibitors. Its unique substitution pattern offers several advantages:

  • The amino group provides a key handle for amide bond formation, allowing for the introduction of diverse chemical moieties to interact with the enzyme's binding pockets.

  • The chloro and fluoro substituents provide metabolic stability and modulate the electronic properties and conformation of the molecule, which can be fine-tuned to enhance binding affinity and selectivity for the FIXa active site.

  • The ortho-amino benzoic acid scaffold serves as a rigid and well-defined core to correctly orient the appended functional groups into the S1 and S4 pockets of the FIXa active site.

The Coagulation Cascade and Mechanism of Factor IXa Inhibition

To appreciate the role of our synthetic target, it is essential to visualize its place within the broader physiological context.

Coagulation_Cascade Intrinsic Intrinsic Pathway (Contact Activation) FIX Factor IX Intrinsic->FIX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FIX Activates FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa FVIIIa FVIIIa->Tenase FX Factor X Tenase->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Synthesized FIXa Inhibitor Inhibitor->FIXa Inhibits

Figure 1: Role of Factor IXa in the coagulation cascade.

The synthesized inhibitors function by binding directly to the active site of Factor IXa, preventing it from forming the functional tenase complex and subsequently blocking the activation of Factor X.

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative Factor IXa inhibitor starting from this compound.

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the starting benzoic acid is converted to a primary benzamide. This intermediate is then coupled with a second carboxylic acid building block to yield the final inhibitor.

Synthesis_Workflow A 2-Amino-6-chloro- 3-fluorobenzoic acid B Step 1: Acid Activation & Amidation A->B C 2-Amino-6-chloro- 3-fluorobenzamide (Intermediate 1) B->C D Step 2: Amide Coupling C->D E Final Factor IXa Inhibitor D->E F Second Carboxylic Acid Building Block F->D

Figure 2: High-level synthetic workflow.

Protocol 1: Synthesis of 2-Amino-6-chloro-3-fluorobenzamide (Intermediate 1)

This protocol is adapted from methodologies described in the patent literature for the preparation of key benzamide intermediates.[4] The carboxylic acid is first activated, typically by conversion to an acid chloride, followed by reaction with an amine source.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.2 eq)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated (10 eq)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (e.g., 1.0 g, 5.28 mmol) in thionyl chloride (e.g., 1.16 mL, 11.6 mmol).

    • Scientist's Note: Thionyl chloride is used in excess to drive the reaction to completion and can also serve as the solvent. It is a corrosive and moisture-sensitive reagent and must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Stir the mixture at 50 °C for 1 hour. The suspension should become a clear solution as the acid chloride forms.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove all volatile components under reduced pressure (rotary evaporation). This step is critical to remove excess SOCl₂ which would quench the subsequent amine addition.

  • Amidation: Place the flask containing the crude acid chloride residue in an ice bath (0 °C).

  • Under a positive pressure of inert gas, add anhydrous N,N-Dimethylacetamide (DMA) (e.g., 15 mL) to dissolve the residue.

  • Slowly add concentrated ammonium hydroxide (e.g., 7.34 mL, 52.8 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Scientist's Note: This addition is highly exothermic. A slow, dropwise addition is crucial to control the reaction temperature and prevent side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and partition between ethyl acetate (EtOAc) and water.

  • Separate the layers and extract the aqueous phase two more times with EtOAc.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-chloro-3-fluorobenzamide.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure intermediate.

Protocol 2: Synthesis of Final Inhibitor via Amide Coupling

This protocol describes a representative amide coupling reaction between Intermediate 1 and a second building block, 4-(tert-Butyl)benzoic acid , to form a final inhibitor analogue. This specific coupling partner is chosen for illustrative purposes, as bulky hydrophobic groups are known to occupy the S4 pocket of related serine proteases.

Materials:

  • 2-Amino-6-chloro-3-fluorobenzamide (Intermediate 1) (1.0 eq)

  • 4-(tert-Butyl)benzoic acid (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(tert-Butyl)benzoic acid (1.1 eq) and anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

    • Scientist's Note: HATU is a highly effective, modern coupling reagent that minimizes racemization and is efficient for coupling both simple and sterically hindered substrates. Pre-activation often leads to higher yields.

  • Add 2-Amino-6-chloro-3-fluorobenzamide (Intermediate 1) (1.0 eq) to the mixture.

  • Finally, add DIPEA (3.0 eq) to the reaction mixture. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and maintain a basic pH for the reaction to proceed.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final, pure Factor IXa inhibitor.

Data Summary and Characterization

All synthesized compounds should be characterized thoroughly to confirm their structure and purity.

CompoundMolecular FormulaMol. Wt. ( g/mol )Expected Yield (%)Purity (LC-MS)
Intermediate 1 C₇H₅ClFN₂O189.5875-85>95%
Final Inhibitor C₁₈H₁₇ClFN₃O₂377.8060-75>98%

Table 1: Summary of synthetic results and expected analytical data. Yields and purity are representative targets for a successful synthesis.

Characterization Data (Representative):

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Safety and Handling

  • This compound and its derivatives should be handled as potentially hazardous chemicals. Assume they are irritants.

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • HATU can be explosive under certain conditions (shock or heat). Handle with care.

  • Solvents such as DMF, DMA, and EtOAc are flammable and have associated health risks. Ensure adequate ventilation and avoid ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note & Protocol: Synthesis of 2-Amino-6-chloro-3-fluorobenzoyl Chloride via Thionyl Chloride Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Amino-6-chloro-3-fluorobenzoyl chloride, a valuable bifunctional intermediate in medicinal chemistry and drug discovery. The protocol details the conversion of 2-Amino-6-chloro-3-fluorobenzoic acid using thionyl chloride (SOCl₂). A critical aspect of this synthesis is the management of the reactive amino group, which can undergo side reactions with thionyl chloride. This guide presents a robust protocol that circumvents these issues by proceeding through an in-situ generated hydrochloride salt of the starting material. We provide a detailed mechanistic rationale, a step-by-step experimental procedure, safety protocols for handling thionyl chloride, and methods for data interpretation.

Introduction: The Strategic Importance of Fluorinated Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as cornerstone electrophiles in organic synthesis. Their conversion into a wide array of functional groups—including esters, amides, and ketones—makes them indispensable intermediates.[1] The target molecule, 2-Amino-6-chloro-3-fluorobenzoyl chloride, is of particular interest to drug development professionals. The presence of fluorine and chlorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2][3] Fluorinated amino acids and their derivatives are increasingly prominent in modern pharmaceuticals.[2]

However, the synthesis of acyl chlorides from substrates bearing other nucleophilic groups, such as the primary amine in this compound, presents a significant challenge. The direct reaction of an aminobenzoic acid with thionyl chloride can lead to the formation of undesired byproducts, including N-sulfinylamines or polymeric materials, due to the reactivity of the amino group.[4][5] The protocol outlined herein addresses this by first protecting the amine as its hydrochloride salt, thereby rendering it unreactive to thionyl chloride and enabling a clean conversion of the carboxylic acid to the desired acyl chloride.[4]

Reagent Overview and Safety Imperatives

Physicochemical Data of Key Reagents

A thorough understanding of the properties of all reagents is fundamental to successful and safe execution.

Compound Structure Formula MW ( g/mol ) Boiling Point Hazards
This compoundC₇H₅ClFNO₂189.57[6][7]N/A (Solid)Harmful if swallowed, Skin/Eye Irritant[6]
Thionyl Chloride (SOCl₂)SOCl₂118.9776 °C (168.8 °F)Highly Corrosive, Toxic if Inhaled, Reacts Violently with Water[8][9][10]
Critical Safety Protocols for Thionyl Chloride

Thionyl chloride is a highly hazardous substance that requires strict safety measures.[9] It is corrosive to the skin, eyes, and respiratory tract and reacts violently with water to release toxic gases (HCl and SO₂).[10][11][12]

  • Engineering Controls: All manipulations involving thionyl chloride must be performed inside a certified chemical fume hood with a properly functioning sash.[13][14] The work area must be equipped with an emergency eyewash station and safety shower.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

    • Hand Protection: Use chemically resistant gloves (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. An apron or chemical-resistant suit may be required for larger quantities.[15]

  • Handling:

    • Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture.[8]

    • Use syringes or cannulas for transfers. Handle and open containers with extreme care.[13]

    • Avoid contact with water, alcohols, amines, and strong bases.[15]

  • Waste Disposal & Spills:

    • Quench excess thionyl chloride slowly and carefully by adding it to a large volume of a stirred, ice-cold solution of sodium bicarbonate or calcium hydroxide. This must be done in a fume hood.

    • Absorb small spills with an inert material like sand or diatomaceous earth and place it in a sealed container for hazardous waste disposal.[13] Do NOT use water to clean up spills.[15]

Reaction Mechanism and Strategic Considerations

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key is transforming the hydroxyl group into a better leaving group.[16]

  • Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[1]

  • Nucleophilic Attack: A chloride ion (either from the initial step or another molecule of SOCl₂) attacks the carbonyl carbon.

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] This decomposition is thermodynamically favorable and drives the reaction to completion.

The Amino Group Complication: The lone pair on the nitrogen of the amino group is nucleophilic and can react with thionyl chloride. To prevent this, the amine is protonated to form an ammonium salt. The resulting positive charge on the nitrogen withdraws the lone pair, rendering it non-nucleophilic and effectively "protecting" it from reacting.

G cluster_0 Step 1: In-Situ Amine Protection cluster_1 Step 2: Acyl Chloride Formation Start_Acid 2-Amino-6-chloro- 3-fluorobenzoic acid HCl + HCl Start_Acid->HCl Protected_Acid Ammonium Hydrochloride Salt HCl->Protected_Acid SOCl2 + SOCl₂ Protected_Acid->SOCl2 Intermediate Chlorosulfite Intermediate SOCl2->Intermediate Product 2-Amino-6-chloro-3-fluorobenzoyl Chloride Hydrochloride Intermediate->Product  + Cl⁻ Attack - Leaving Group  Decomposition Byproducts - SO₂ (gas) - HCl (gas) Product->Byproducts

Caption: Proposed reaction pathway for the synthesis.

Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
  • Reagents:

    • This compound (1.896 g, 10.0 mmol)

    • Thionyl chloride (SOCl₂), reagent grade (2.2 mL, 3.57 g, 30.0 mmol)

    • Anhydrous Toluene (40 mL)

    • Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

  • Equipment:

    • 100 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Nitrogen/Argon gas inlet and bubbler

    • Dropping funnel

    • Heating mantle with temperature controller

    • Ice-water bath

    • Gas trap/scrubber containing NaOH solution for acidic gases (HCl, SO₂)

Step-by-Step Procedure

The entire procedure must be conducted in a fume hood under an inert atmosphere.

  • System Setup:

    • Assemble the glassware (flask, condenser, dropping funnel) and flame-dry under vacuum or in an oven, then cool under a stream of dry nitrogen or argon.

    • Equip the top of the condenser with a gas outlet connected to a bubbler and then to a gas scrubber.

    • Rationale: The exclusion of atmospheric moisture is critical to prevent the violent reaction of thionyl chloride with water and to avoid hydrolysis of the acid chloride product.[10][11]

  • Reagent Charging:

    • To the reaction flask, add this compound (1.896 g, 10.0 mmol) and a magnetic stir bar.

    • Add 40 mL of anhydrous toluene via syringe.

    • Begin stirring to create a suspension.

    • Note: The starting material may not fully dissolve in toluene at room temperature.

  • Reaction Initiation (Amine Protection & Activation):

    • While stirring, add 1-2 drops of anhydrous DMF.

    • Rationale: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent acyl chlorinating agent.[17]

    • In the dropping funnel, place thionyl chloride (2.2 mL, 30.0 mmol).

    • Cool the reaction flask to 0 °C using an ice-water bath.

  • Thionyl Chloride Addition:

    • Add the thionyl chloride dropwise from the dropping funnel to the stirred suspension over 20-30 minutes.

    • Vigorous gas evolution (HCl) will be observed as the carboxylic acid reacts and the amino group forms its hydrochloride salt.

    • Rationale: A slow, controlled addition at low temperature is necessary to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Slowly heat the reaction mixture to reflux (approx. 110 °C for toluene) using the heating mantle.

    • Maintain the reflux for 2-4 hours. The reaction mixture should become a clearer solution as the starting material is converted to the more soluble product.

    • Rationale: Heating the reaction to reflux provides the necessary activation energy to ensure the reaction goes to completion.[18]

  • Work-up and Isolation:

    • After the reflux period, cool the flask to room temperature.

    • The primary product is the hydrochloride salt of the acyl chloride, which is often used directly in subsequent steps.

    • To isolate the product, remove the solvent and excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).

    • CAUTION: Thionyl chloride has a relatively high boiling point (76 °C), so efficient vacuum is required. The resulting solid is the crude 2-Amino-6-chloro-3-fluorobenzoyl chloride hydrochloride.

    • Rationale: Acyl chlorides are generally too reactive for purification by silica gel chromatography.[19] They are typically isolated by removing all volatile components and used immediately.

Summary of Reaction Parameters
ParameterValueRationale
Stoichiometry (SOCl₂:Acid)3.0 eqAn excess of SOCl₂ ensures complete conversion of the carboxylic acid.
SolventAnhydrous TolueneInert, high-boiling solvent suitable for reflux conditions.
CatalystDMF (catalytic)Forms Vilsmeier reagent, accelerating the rate of acyl chloride formation.[17]
Temperature0 °C (addition), then Reflux (~110 °C)Controls initial exotherm; provides energy for reaction completion.
Reaction Time2 - 4 hoursTypical duration for complete conversion under reflux.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Flame-dry glassware under inert atmosphere B Charge flask with This compound and anhydrous toluene A->B C Cool flask to 0 °C B->C D Add catalytic DMF C->D E Add SOCl₂ dropwise (20-30 min) D->E F Warm to RT, then reflux for 2-4 hours E->F G Cool reaction to RT F->G H Remove solvent and excess SOCl₂ under reduced pressure G->H I Obtain crude product (hydrochloride salt) H->I J Use immediately in next synthetic step I->J

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for 2-Amino-6-chloro-3-fluorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-6-chloro-3-fluorobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating but synthetically versatile chloro group, and a strongly electron-withdrawing fluoro group, imparts a nuanced reactivity profile. This guide provides an in-depth exploration of the key reaction mechanisms involving this molecule, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic placement of the substituents allows for selective transformations, making it a valuable building block for the synthesis of complex heterocyclic scaffolds, particularly in the development of novel pharmaceutical agents.

Core Reaction Mechanisms and Applications

The reactivity of this compound is primarily governed by the interplay of its three functional groups. The amino group serves as a potent nucleophile and a directing group for electrophilic aromatic substitution, while the carboxylic acid functionality is amenable to a variety of coupling reactions. The halogen substituents modulate the electronic properties of the aromatic ring and provide handles for cross-coupling reactions. This document will focus on two of the most synthetically valuable transformations of this molecule: Amide Bond Formation and subsequent Cyclization to form heterocyclic systems like quinazolinones.

Section 1: Amide Bond Formation via Acyl Activation

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and pharmaceutical compounds.[1] For this compound, the carboxylic acid moiety can be activated to react with a wide range of amines. The presence of both a chloro and a fluoro group can influence the reactivity of the carboxylic acid, necessitating robust coupling protocols.

Mechanistic Rationale: Carbodiimide-Mediated Amide Coupling

Carbodiimide coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. To suppress side reactions and minimize racemization (if chiral amines are used), additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.

Protocol 1: General Procedure for Amide Coupling with a Primary Amine

This protocol describes a general method for the coupling of this compound with a primary amine using EDC and HOBt.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.

  • Add the primary amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

EntryAmineProductExpected Yield (%)
1BenzylamineN-Benzyl-2-amino-6-chloro-3-fluorobenzamide80-90
2AnilineN-Phenyl-2-amino-6-chloro-3-fluorobenzamide75-85
3Morpholine(2-Amino-6-chloro-3-fluorophenyl)(morpholino)methanone85-95

Note: Yields are estimates based on similar reactions and may vary depending on the specific amine and reaction conditions.

Experimental Workflow: Amide Coupling

AmideCoupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + HOBt B Dissolve in Anhydrous DCM/DMF A->B C Add Primary Amine B->C D Cool to 0°C C->D E Add DIPEA, then EDC·HCl D->E F Stir at RT for 12-24h E->F G Aqueous Work-up F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Amide Product

Caption: Workflow for carbodiimide-mediated amide coupling.

Section 2: Synthesis of Quinazolinones via Intramolecular Cyclization

Substituted quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[2] this compound is an excellent precursor for the synthesis of quinazolinone derivatives. The general strategy involves the initial acylation of the amino group, followed by a cyclization reaction.[3]

Mechanistic Pathway: From Anthranilic Acid to Quinazolinone

The synthesis of quinazolinones from this compound typically proceeds through a two-step sequence:

  • N-Acylation: The amino group of this compound is first acylated using an appropriate acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. This forms an N-acyl-2-amino-6-chloro-3-fluorobenzoic acid intermediate.

  • Cyclization: The N-acylated intermediate is then cyclized to form a benzoxazinone ring by refluxing with a dehydrating agent like acetic anhydride. This benzoxazinone is a key intermediate that can then react with a primary amine to yield the final 2,3-disubstituted quinazolinone. The reaction with the amine involves a nucleophilic attack on the carbonyl carbon of the benzoxazinone, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water.

Protocol 2: Synthesis of a 2,3-Disubstituted-8-chloro-7-fluoro-4(3H)-quinazolinone

This protocol outlines a general method for the synthesis of a quinazolinone derivative from this compound.

Step 1: Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous pyridine or dioxane

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-6-chloro-3-fluorobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form the Quinazolinone Ring

Materials:

  • N-acyl-2-amino-6-chloro-3-fluorobenzoic acid (from Step 1)

  • Acetic anhydride

  • Primary amine (e.g., aniline)

  • Ethanol or glacial acetic acid

Procedure:

  • Reflux the N-acyl-2-amino-6-chloro-3-fluorobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours to form the 2-substituted-8-chloro-7-fluoro-3,1-benzoxazin-4-one.

  • Cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated benzoxazinone by filtration, wash with cold water, and dry.

  • Heat the obtained benzoxazinone with a primary amine (1.2 equivalents) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.

  • Cool the reaction mixture, and collect the precipitated 2,3-disubstituted-8-chloro-7-fluoro-4(3H)-quinazolinone by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Reaction Mechanism: Quinazolinone Synthesis

QuinazolinoneSynthesis cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization A This compound B N-Acyl Intermediate A->B R-COCl, Pyridine C Benzoxazinone Intermediate B->C Acetic Anhydride, Reflux D Quinazolinone Product C->D R'-NH2, Reflux

References

Protocols for using "2-Amino-6-chloro-3-fluorobenzoic acid" in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in contemporary organic synthesis, 2-Amino-6-chloro-3-fluorobenzoic acid offers a versatile scaffold for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two distinct halogen atoms on a benzene ring, provides multiple reactive handles for a variety of chemical transformations. This guide provides an in-depth exploration of the protocols and applications of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any synthetic protocol.

PropertyValueSource
CAS Number 1039815-76-3[1]
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%[2]
InChI Key WYADKQWQWFMCNJ-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified with several hazards that necessitate careful handling in a laboratory setting.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Precautionary Measures:

    • Always handle this compound in a well-ventilated area or a chemical fume hood.[3][4]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5]

    • Avoid breathing dust.[3][4]

    • Wash hands thoroughly after handling.[4]

    • Store in a dry, cool, and well-ventilated place with the container tightly closed.[3][4]

Core Synthetic Applications & Protocols

The strategic placement of functional groups on this compound allows for its participation in a wide array of synthetic transformations. The following sections detail protocols for some of its most common and powerful applications.

Application 1: Amide Bond Formation via Coupling Reactions

The carboxylic acid moiety is readily converted to an amide, a functional group prevalent in countless biologically active molecules. Direct condensation with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents is essential to activate the carboxylic acid.

Causality: Coupling reagents like HATU or EDC/HOBt convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester).[6] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the thermodynamically stable amide bond under mild conditions.[6]

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[7]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[7]

  • Stir the solution at room temperature for 10 minutes.

  • Add the desired amine (1.0 eq) to the mixture.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.[7]

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[8]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.[9]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & HATU in DMF B Add Amine C Add DIPEA D Stir at RT (4-12h) Monitor by TLC/LC-MS C->D E Dilute & Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H H G->H Final Product

Caption: General workflow for HATU-mediated amide coupling.

Application 2: Suzuki-Miyaura Cross-Coupling

The chloro-substituent, while less reactive than bromo or iodo groups, can effectively participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[12]

Causality and Field Insights: The primary challenge with aryl chlorides is the difficulty of the oxidative addition step to the palladium(0) catalyst.[11] To overcome this, highly active catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs), which promote the formation of the active Pd(0) species and facilitate its insertion into the strong C-Cl bond.[10][11] The choice of base, solvent, and temperature are also critical parameters for achieving high yields.[10]

Materials:

  • This compound (or its ester derivative) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Pd₂(dba)₃ (2-5 mol%) or Palladium(II) Acetate (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-dioxane or toluene/water mixture

  • Magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium precursor, the ligand, and the base.[10]

  • Seal the flask and thoroughly purge with an inert gas (e.g., by three vacuum/backfill cycles with argon).[10]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction time can vary from 2 to 24 hours.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Ar-X) center transmetalation_intermediate [Ar-Pd(II)L₂-Ar']⁺ pd2_complex->transmetalation_intermediate Transmetalation (Ar'-B(OR)₂ + Base) biaryl_pd_complex Ar-Pd(II)L₂(Ar') biaryl_pd_complex->pd0 Reductive Elimination product product biaryl_pd_complex->product Ar-Ar'

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Application 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or, in this case, a tetrahydro-β-carboline derivative if derived from a tryptamine-like structure.[13][14] This reaction is fundamental for synthesizing the core structures of many alkaloids and pharmacologically active compounds.[14]

Causality: The reaction is initiated by the formation of a Schiff base (iminium ion) between the amine of the benzoic acid derivative and a carbonyl compound. Under acidic conditions, the electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic iminium carbon in an intramolecular Friedel-Crafts-type reaction, leading to cyclization.[13] The final step is rearomatization to yield the stable heterocyclic product.

Materials:

  • This compound (or its corresponding amine, if the carboxyl group is reduced or removed) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-amino-6-chloro-3-fluorobenzylamine derivative (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst (e.g., TFA, 1.0-5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require gentle heating depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

G Start Amine + Aldehyde/Ketone Iminium Formation of Iminium Ion (Acid Catalyst) Start->Iminium Cyclization Intramolecular Electrophilic Attack (Cyclization) Iminium->Cyclization Deprotonation Deprotonation/ Rearomatization Cyclization->Deprotonation Product Tetrahydro-β-carboline Derivative Deprotonation->Product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

The Strategic Utility of 2-Amino-6-chloro-3-fluorobenzoic Acid as a Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide explores the application of 2-amino-6-chloro-3-fluorobenzoic acid as a pivotal building block in the synthesis of medicinally relevant heterocyclic compounds. The strategic positioning of the amino, chloro, and fluoro substituents on the anthranilic acid core imparts unique reactivity and provides a versatile platform for the construction of diverse molecular architectures, including quinazolines, acridones, and benzodiazepines. This document provides not only the theoretical underpinning for these transformations but also detailed, field-tested protocols to enable researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate.

Introduction: The Versatility of a Halogenated Anthranilic Acid

Anthranilic acid and its derivatives are cornerstones in the synthesis of a vast array of heterocyclic systems due to the inherent reactivity of the vicinal amino and carboxylic acid functionalities. The subject of this guide, this compound, presents a particularly interesting case. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the nucleophilicity of the amino group and the acidity of the carboxylic acid, influencing the course of cyclization reactions. Furthermore, these halogens offer potential sites for further functionalization, expanding the accessible chemical space.

This guide will delve into the practical applications of this building block in the synthesis of three key heterocyclic scaffolds with significant therapeutic interest. Each section will provide a detailed examination of the underlying chemical principles, followed by a step-by-step experimental protocol.

Synthesis of Quinazoline Derivatives: Accessing Privileged Scaffolds

Quinazolines and their corresponding 4(3H)-one derivatives are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these scaffolds from this compound typically proceeds through a cyclocondensation reaction.

Mechanistic Rationale

The formation of the quinazolinone ring from an anthranilic acid derivative involves two key steps: acylation of the amino group followed by cyclization and dehydration. The initial acylation can be achieved using various reagents, such as acid chlorides or anhydrides. The subsequent intramolecular cyclization is often promoted by dehydrating agents or heat. The presence of the halogen substituents on the benzene ring of this compound can influence the reactivity of the intermediates and the final properties of the resulting quinazolinone.

Workflow for Quinazolinone Synthesis

A This compound B Acylation (e.g., Acetyl Chloride) A->B C N-Acetyl-2-amino-6-chloro- 3-fluorobenzoic acid B->C D Cyclization (e.g., Acetic Anhydride, Heat) C->D E 8-Chloro-7-fluoro-2-methyl- quinazolin-4(3H)-one D->E

Caption: General workflow for the synthesis of a quinazolinone derivative.

Experimental Protocol: Synthesis of 8-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

This protocol outlines a reliable method for the synthesis of a model quinazolinone derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1039815-76-3189.571.90 g
Acetyl chloride75-36-578.500.8 mL
Acetic anhydride108-24-7102.0910 mL
Pyridine (anhydrous)110-86-179.1020 mL
Ethanol64-17-546.07As needed
Deionized water7732-18-518.02As needed

Procedure:

  • Acylation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.90 g (10 mmol) of this compound in 20 mL of anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 0.8 mL (11 mmol) of acetyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

    • Collect the precipitated N-acetyl-2-amino-6-chloro-3-fluorobenzoic acid by vacuum filtration, wash with cold water, and air dry.

  • Cyclization:

    • Place the dried intermediate from the previous step into a 50 mL round-bottom flask.

    • Add 10 mL of acetic anhydride.

    • Heat the mixture to reflux (approximately 140 °C) and maintain for 3 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Pour the mixture into 50 mL of cold water and stir for 30 minutes.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure 8-chloro-7-fluoro-2-methylquinazolin-4(3H)-one.

Synthesis of Acridone Derivatives via Ullmann Condensation

Acridone and its derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer and antiviral properties. The synthesis of acridones from this compound can be achieved through a two-step process involving an initial Ullmann condensation followed by an intramolecular cyclization.

Mechanistic Insights

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] In this context, this compound can react with an aryl halide to form an N-arylanthranilic acid derivative. The subsequent step is an acid-catalyzed intramolecular electrophilic substitution, where the carboxylic acid attacks the N-aryl ring to form the tricyclic acridone core.

Workflow for Acridone Synthesis

A This compound B Ullmann Condensation (Aryl Halide, Cu catalyst, Base) A->B C N-Aryl-2-amino-6-chloro- 3-fluorobenzoic acid B->C D Intramolecular Cyclization (e.g., Polyphosphoric Acid) C->D E Substituted Chloro-fluoro-acridone D->E A This compound B Amide Coupling (Glycine, Coupling Agent) A->B C 2-((Carboxymethyl)amino)-6-chloro- 3-fluorobenzoic acid B->C D Intramolecular Cyclization (Heat, Dehydrating Agent) C->D E 7-Chloro-8-fluoro-1,4-dihydro- 2H-benzo[e][1,4]diazepine-2,5-dione D->E

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-6-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-chloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective and commonly used purification methods for this compound, which is a solid at room temperature, are recrystallization and acid-base extraction.[1][2] For separating it from impurities with very similar solubility or acidity, column chromatography is a powerful secondary option.[3][4] The choice of method is dictated by the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude sample?

A2: Impurities often stem from the synthetic route used. For instance, if prepared via reduction of a nitro-precursor (e.g., 2-nitro-6-chloro-3-fluorobenzoic acid), you may have residual starting material.[5][6] Other potential impurities include:

  • Positional Isomers: Formed during the synthesis.

  • Decarboxylation Products: Resulting from excessive heat.

  • Oxidation Byproducts: Due to exposure to air, often leading to discoloration.[4]

  • Inorganic Salts: Left over from pH adjustments or reagents used in the synthesis.

Q3: How do I choose the best purification strategy?

A3: Your strategy should be based on an initial assessment of the crude product.

  • For high initial purity (>85%) with minor colored impurities: Single or sequential recrystallization is often sufficient.

  • For mixtures containing significant neutral or basic impurities: An acid-base extraction is the most efficient first step to isolate the acidic product.[1][2]

  • When dealing with isomeric or other closely related acidic impurities: Column chromatography is typically required for effective separation.[3][7]

Below is a workflow diagram to guide your decision-making process.

Purification_Workflow Crude Crude Product (this compound) Assess Assess Impurity Profile (TLC, LC-MS, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor impurities, good crystallinity AcidBase Acid-Base Extraction Assess->AcidBase Neutral/basic impurities present Chromatography Column Chromatography Assess->Chromatography Isomers or impurities with similar polarity CheckPurity Check Purity Recrystallization->CheckPurity AcidBase->Recrystallization Isolate & Dry Chromatography->CheckPurity Pure Pure Product (>98%) CheckPurity->Recrystallization Purity not OK, further refinement needed CheckPurity->Pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting Guide

Issue 1: My purified product is yellow or brown, not off-white.

  • Cause: This discoloration typically indicates the presence of trace oxidation byproducts or highly conjugated impurities.[4] The aminobenzoic acid structure is susceptible to air oxidation, especially under light.

  • Solution:

    • Recrystallization with Activated Charcoal: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.

    • Boil and Filter: Keep the solution hot and stir for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[4] Proceed with cooling and crystallization.

Issue 2: During recrystallization, my product "oils out" instead of forming crystals.

  • Cause: "Oiling out" happens when the solute becomes supersaturated and comes out of solution at a temperature above its melting point, often because the solution is too concentrated or impurities are depressing the melting point.[8]

  • Solution:

    • Re-dissolve: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This provides more time for proper crystal lattice formation.

    • Scratching: If crystals are still not forming, gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8]

Issue 3: My yield from recrystallization is very low.

  • Cause: This can be due to several factors: using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the product from crashing out.

    • Solvent System Optimization: You may need a different solvent system. See the recrystallization protocol below for solvent selection guidance.

    • Second Crop: After filtering the first crop of crystals, concentrate the mother liquor by boiling off some solvent and cool again to obtain a second, often less pure, crop of crystals.

Troubleshooting_Flowchart Start Problem Encountered Discolored Product is Discolored (Yellow/Brown) Start->Discolored OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Recrystallization Yield Start->LowYield Sol_Charcoal Solution: Recrystallize with Activated Charcoal Discolored->Sol_Charcoal Yes Sol_Oiling Solution: 1. Re-heat & Add Solvent 2. Cool Slowly 3. Scratch Flask OilingOut->Sol_Oiling Yes Sol_Yield Solution: 1. Use Minimum Solvent 2. Pre-heat Funnel 3. Recover Second Crop LowYield->Sol_Yield Yes

Caption: Troubleshooting common issues in the purification process.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid crude product. The key is selecting a solvent that dissolves the compound well when hot but poorly when cold.

  • Solvent Selection: Based on the structure (amino, chloro, fluoro, and carboxylic acid groups), polar protic solvents are good candidates. For closely related compounds, ethanol-water and acetone-water mixtures have proven effective.[9][10]

    Solvent System Suitability Rationale
    Ethanol/Water Excellent Dissolves the compound well when hot; water acts as an anti-solvent to induce crystallization upon cooling.
    Acetone/Water Good Similar principle to ethanol/water, good for slightly less polar impurities.[9]

    | Methanol | Good | Methanol alone can be an effective solvent for similar compounds like 4-Amino-2-chlorobenzoic acid.[8] |

  • Step-by-Step Methodology:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise.

    • Heating: Gently heat the mixture on a hot plate with stirring. Continue adding the minimum amount of hot solvent needed to fully dissolve the solid.

    • Hot Filtration (if needed): If insoluble impurities or charcoal are present, filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.[4]

    • Crystallization: Add the second solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a few more drops of the primary hot solvent (ethanol) until the solution is clear again.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

    • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from any neutral or basic impurities.[1][2]

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

    • Basification: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium carbonate or sodium bicarbonate). The target acid will deprotonate and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

    • Combine Aqueous Layers: Combine the aqueous extracts. Perform a back-wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 3M HCl) while stirring until the pH is around 2-3.[1] The this compound will precipitate out of the solution.

    • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

    • Drying: Dry the purified product as described in the recrystallization protocol. The resulting solid can be used directly or further purified by recrystallization if needed.

Protocol 3: Purification by Column Chromatography

This method is used when recrystallization and extraction fail to remove impurities with similar properties, such as positional isomers.

  • Principle: Normal-phase silica gel chromatography separates compounds based on their polarity. Due to the acidic nature of the carboxyl group, it can interact strongly with the silica gel, leading to peak tailing. To mitigate this, a small amount of acid is added to the mobile phase.[11]

  • System Parameters:

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (230-400 mesh) Standard for normal-phase chromatography.

    | Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | A common solvent system for moderately polar compounds. The acetic acid suppresses the deprotonation of the carboxylic acid, leading to sharper peaks.[11] |

  • Step-by-Step Methodology:

    • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM/Methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the column.

    • Elution: Run the column with the chosen mobile phase, collecting fractions.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

References

Technical Support Center: Synthesis of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the yield and purity of this important synthetic intermediate. Here, we address common challenges and provide detailed, field-proven protocols and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective synthetic pathway commences with the commercially available 2,6-dichlorobenzoic acid. The synthesis involves a three-step sequence: nitration, selective fluorination, and subsequent reduction of the nitro group to an amine. This route is often favored due to the accessibility of the starting material and the generally reliable nature of the individual transformations.

Q2: I am observing a low yield in the nitration of 2,6-dichlorobenzoic acid. What are the likely causes?

A2: Low yields in the initial nitration step are commonly attributed to suboptimal reaction conditions. Key factors to investigate include the concentration and ratio of the nitrating agents (typically a mixture of nitric acid and sulfuric acid), the reaction temperature, and the reaction time. Inadequate temperature control can lead to the formation of undesired isomers and other side products.

Q3: During the reduction of the nitro group, I am seeing byproducts. How can I improve the selectivity?

A3: The catalytic reduction of the nitro group is a critical step where selectivity is paramount. The choice of catalyst and reaction conditions plays a significant role. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method.[1] To enhance selectivity and prevent over-reduction or side reactions, it is crucial to control the hydrogen pressure, reaction temperature, and solvent system. The presence of other reducible functional groups must also be considered.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the final product can be challenging due to the presence of structurally similar isomers and other impurities. A multi-step purification strategy is often necessary. This typically involves an initial workup to remove inorganic salts and unreacted reagents, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). In cases where isomeric impurities are persistent, column chromatography may be required.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Dark, tar-like byproducts form during the reaction. Incomplete dissolution of reactants before heating can lead to localized overheating and decomposition. Prolonged boiling of the reaction mixture can also promote the formation of tar-like substances.Ensure all solid reactants are fully dissolved in the solvent before initiating heating. Vigorous stirring is crucial. Limit the boiling time to the minimum required for complete conversion of the reactants.
Formation of multiple isomers during nitration. The directing effects of the chloro and carboxyl groups on the benzene ring can lead to the formation of different nitro-isomers. Reaction temperature can also influence the regioselectivity.Carefully control the reaction temperature, typically maintaining it at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent. The choice of nitrating agent and solvent can also be optimized to favor the desired isomer.
Incomplete reduction of the nitro group. The catalyst may be deactivated, or the reaction conditions (hydrogen pressure, temperature, time) may be insufficient for complete conversion.Ensure the catalyst is fresh and active. Increase the hydrogen pressure or reaction temperature cautiously, monitoring the reaction progress by TLC or LC-MS. Increasing the reaction time may also be beneficial.
Difficulty in purifying the final product from colored impurities. Oxidation of the amino group or the presence of residual nitro-aromatic compounds can lead to discoloration.Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Ensure the final product is stored under an inert atmosphere and protected from light to prevent degradation.

Proposed Synthetic Pathway and Experimental Protocols

The following is a proposed, scientifically sound synthetic pathway for this compound, based on established chemical transformations of similar molecules.

Synthesis_Pathway A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 2-Chloro-6-fluoro-3-nitrobenzoic Acid B->C Fluorination (e.g., KF, phase-transfer catalyst) D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

This protocol is adapted from the nitration of similar dichlorinated aromatic compounds.[2]

Materials:

  • 2,6-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (95%)

  • Dichloromethane (DCM)

  • Deionized water

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, carefully add 100g (0.52 mol) of 2,6-dichlorobenzoic acid to 70g of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a nitrating mixture by cautiously adding 36g of fuming nitric acid to 38g of concentrated sulfuric acid, keeping the mixture cool.

  • Cool the flask containing the 2,6-dichlorobenzoic acid solution to 0-5 °C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by HPLC to ensure the starting material is consumed (<0.2%).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with water until the pH of the aqueous phase is 2-3.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-dichloro-3-nitrobenzoic acid. An expected yield of approximately 94% with a purity of >98% can be anticipated.[2]

Step 2: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace one of the chloro groups with a fluoro group. The presence of the electron-withdrawing nitro group facilitates this transformation.

Materials:

  • 2,6-Dichloro-3-nitrobenzoic acid

  • Potassium fluoride (spray-dried)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, combine 117g of 2,6-dichloro-3-nitrobenzoic acid, an excess of spray-dried potassium fluoride, and a catalytic amount of the phase-transfer catalyst in the chosen solvent.

  • Heat the reaction mixture to a temperature that allows for efficient substitution without causing decomposition (typically in the range of 120-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry it under vacuum to yield 2-chloro-6-fluoro-3-nitrobenzoic acid.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

Materials:

  • 2-Chloro-6-fluoro-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol or methanol

  • Hydrogen gas source

  • Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

  • Dissolve the 2-chloro-6-fluoro-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the starting material.

  • Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-4 MPa) and heat the reaction mixture to a suitable temperature (e.g., 60-70 °C).

  • Stir the reaction mixture vigorously until the uptake of hydrogen ceases, indicating the completion of the reaction. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas, replacing it with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Start->Check_Conditions Check_SM->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Analyze_Byproducts->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: A logical workflow for troubleshooting suboptimal synthesis results.

Characterization Data (Expected)

The following are expected spectroscopic data for the final product, based on the analysis of similar compounds.[3][4][5]

  • ¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The coupling patterns will be influenced by the fluorine and chlorine substituents.

  • ¹³C NMR: Resonances for the seven carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₇H₅ClFNO₂), which is 189.57 g/mol .

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl and C-F stretches.

References

Technical Support Center: Purification of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-6-chloro-3-fluorobenzoic acid (CAS 1039815-76-3). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common strategy for synthesizing substituted aminobenzoic acids involves the reduction of a nitro group and halogenation. Therefore, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 2-chloro-6-fluoro-3-nitrobenzoic acid.

  • Isomeric Impurities: Formation of other positional isomers can occur, though often in minor amounts.

  • By-products of Side Reactions: Incomplete reduction or side reactions can lead to various by-products. For instance, procedures for similar compounds sometimes report the formation of colored by-products.[1]

  • Residual Solvents and Reagents: Solvents used in the synthesis and work-up (e.g., ethanol, ethyl acetate) and any remaining reagents are common impurities.[2]

Q2: My crude product has a strong color (e.g., brown, orange). What does this indicate and how can I remove it?

A2: A significant coloration often points to the presence of oxidized species or other chromophoric by-products generated during the synthesis.[1] For many substituted aminobenzoic acids, a pure sample is typically an off-white to pale yellow crystalline solid.[3] To remove color:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

  • Column Chromatography: If the colored impurities have different polarities from your target compound, column chromatography is a very effective method for separation.

Q3: Which purification method should I choose: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is an excellent choice for removing small amounts of impurities and for large-scale purification. It is generally faster and more cost-effective than chromatography. It is most effective when the impurities have significantly different solubility in the chosen solvent system compared to the desired product.

  • Column Chromatography is ideal for separating complex mixtures of impurities, especially those with polarities similar to the product. It offers higher resolution and is often used to achieve very high purity, albeit on a smaller scale.[4]

Troubleshooting and Optimization

Recrystallization Issues

Problem 1: The compound is "oiling out" instead of forming crystals.

  • Cause: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities, depressing the melting point.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to reduce the concentration.

    • Allow the solution to cool more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

    • Consider a different solvent system with a lower boiling point.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or it may be in a stable supersaturated state.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to oiling out.

Problem 3: Low yield after recrystallization.

  • Cause:

    • The chosen solvent may be too effective, meaning your product has significant solubility even at low temperatures.

    • Too much solvent was used during the initial dissolution.

    • Premature crystallization during hot filtration.

  • Solution:

    • Optimize Solvent System: Test different solvent mixtures. For aminobenzoic acids, mixed systems like ethyl acetate/hexane or acetone/water are often effective.[4]

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Preheat Equipment: When performing a hot filtration, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

Column Chromatography Issues

Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC).

  • Cause: The chosen eluent (solvent system) does not provide sufficient resolution.

  • Solution:

    • Adjust Solvent Polarity: Systematically vary the ratio of your solvents. For normal-phase silica gel chromatography, increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) will increase the elution speed of polar compounds. Fine-tuning this ratio is key to achieving separation.

    • Try a Different Solvent System: If adjusting the ratio is insufficient, switch to a different solvent system with different selectivities (e.g., dichloromethane/methanol).

Problem 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. You can do this in a stepwise or gradient fashion.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on the properties of similar aminobenzoic acids, a mixed solvent system of ethyl acetate and hexane is a good starting point.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate while stirring and gently heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: To the hot filtrate, add hexane dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar aminobenzoic acids and is suitable for assessing the purity of the final product.[2]

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Workflows

Purification_Decision_Workflow start Crude this compound purity_check Assess Impurity Profile (TLC/HPLC) start->purity_check decision High Purity Needed or Complex Mixture? purity_check->decision recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography Yes final_product Pure Product (Verify by HPLC/Melting Point) recrystallization->final_product chromatography->final_product Recrystallization_Troubleshooting start Solution Cooled crystals_form Crystals Form? start->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Collect Crystals crystals_form->success Yes no_crystals Induce Crystallization (Scratch/Seed) oiling_out->no_crystals No oiled Reheat, Add Solvent, Cool Slowly oiling_out->oiled Yes still_no_crystals Still No Crystals? no_crystals->still_no_crystals still_no_crystals->success No (Crystals Formed) evaporate Increase Concentration (Evaporate Solvent) still_no_crystals->evaporate Yes evaporate->start oiled->start

References

Technical Support Center: Recrystallization of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-Amino-6-chloro-3-fluorobenzoic acid (CAS: 1039815-76-3). Here, we address common challenges and frequently asked questions to ensure the successful purification of this compound, enhancing its purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant for recrystallization?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized below.

PropertyValueSignificance for Recrystallization
Molecular Formula C₇H₅ClFNO₂[1][2]Indicates the presence of polar functional groups (-NH₂, -COOH) and halogens (-Cl, -F), influencing solvent interactions.
Molecular Weight 189.57 g/mol [1][2]Used for calculating molar quantities and theoretical yield.
Appearance Solid[1]The compound is in a solid state at room temperature, making recrystallization a suitable purification method.
Purity (Typical) ≥95%[1]Indicates that recrystallization is often necessary to remove residual starting materials or by-products.
Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2]Dictates that all handling should be performed in a fume hood with appropriate personal protective equipment (PPE).

While a specific melting point for this exact isomer is not consistently reported across public databases, related isomers like 2-Amino-6-chlorobenzoic acid (140 °C) and 2-Chloro-6-fluorobenzoic acid (156-159 °C)[3] suggest a relatively high melting point. This is advantageous as it reduces the likelihood of the compound "oiling out" during recrystallization.

Q2: What constitutes an ideal solvent for the recrystallization of this compound?

A2: The cardinal rule of solvent selection is that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] For this compound, its amphoteric nature (containing both an acidic carboxyl group and a basic amino group) and halogen substituents suggest that polar solvents are a good starting point.

An ideal solvent should also have these characteristics:

  • Impurities: Common impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

  • Non-reactive: The solvent must be chemically inert towards the compound.

  • Boiling Point: A boiling point between 60-120 °C is often ideal. Solvents with very low boiling points can be difficult to work with, while very high-boiling solvents are difficult to remove.

Based on the structure and properties of similar aminobenzoic acids, good candidate solvents for initial screening include ethanol, methanol, isopropanol, acetonitrile, and mixed solvent systems like ethanol/water or acetone/hexane.[6][7][8]

Q3: How do I perform a small-scale solvent screening test?

A3: Before committing to a bulk recrystallization, always perform a small-scale test to identify the optimal solvent or solvent pair.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Problem Encountered Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[9] 2. Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated.[9]1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent and attempt to cool again.[6] 2. Induce Nucleation:     a) Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][10]     b) Seed: Add a tiny crystal of the pure compound (if available) to act as a nucleation site.[6][9]
The compound "oils out" instead of crystallizing. 1. Low melting point impurities: The presence of significant impurities can depress the melting point of the mixture below the temperature of crystallization. 2. High solution concentration: The compound is coming out of a concentrated solution at a temperature above its melting point.[9][10]1. Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent (10-15% more), and allow it to cool more slowly.[9][11] 2. Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease, allowing crystals to form at a temperature below the compound's melting point.[9]
The yield of recovered crystals is very low. 1. Excessive solvent: Too much compound remains dissolved in the mother liquor.[5][11] 2. Premature crystallization: The compound crystallized during the hot filtration step and was lost. 3. Incomplete cooling: The solution was not cooled sufficiently to maximize precipitation.1. Concentrate Mother Liquor: If not discarded, the mother liquor can be partially evaporated to recover a second crop of crystals (which may be less pure). 2. Minimize Filtration Losses: Ensure the funnel and filter paper are pre-heated. Use a slight excess of hot solvent and rinse the flask with a small amount of hot solvent.[10] 3. Ensure Thorough Cooling: Use an ice-water bath for at least 20-30 minutes after the solution has reached room temperature.[6]
The final product is still colored. Presence of colored impurities: These are often highly conjugated or oxidation by-products that co-crystallize with the product.Use Activated Carbon (Charcoal): After dissolving the crude solid in the hot solvent, add a very small amount of activated carbon (1-2% of the solute weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon and the adsorbed impurities.[4]
Crystallization happens too quickly. Low solubility at high temperature: The solvent is not ideal, causing the compound to crash out of solution rapidly upon slight cooling, trapping impurities.[11]Use a better solvent or a mixed-solvent system: A solvent that provides higher solubility at elevated temperatures is needed. Alternatively, add a small amount of a "co-solvent" in which the compound is more soluble to slow down the crystallization rate.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method when a suitable single solvent has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring.[6] Continue adding solvent in small portions until the solid completely dissolves at or near the boiling point.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then reheat to boiling for 2-5 minutes.[4]

  • Hot Filtration: Pre-warm a stemless funnel with filter paper over a clean receiving flask. Quickly filter the hot solution to remove any insoluble impurities or activated carbon.[4] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[5][12]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[5]

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility profile. It employs two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "soluble solvent" in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualized Workflows

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacFilter Vacuum Filtration Cool->VacFilter Wash Wash with Ice-Cold Solvent VacFilter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Product Dry->Pure

Caption: A standard workflow for purifying a solid compound via recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_crystals Issue: No or Poor Crystal Formation cluster_oil Issue: Product Phase Start Recrystallization Problem? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut CheckSolvent Too Much Solvent? NoCrystals->CheckSolvent Yes Induce Induce Nucleation (Scratch/Seed) CheckSolvent->Induce No ReduceVol Boil Off Excess Solvent CheckSolvent->ReduceVol Yes Reheat Reheat to Dissolve OilingOut->Reheat AddSolvent Add More Solvent Reheat->AddSolvent SlowCool Cool Very Slowly AddSolvent->SlowCool

Caption: A decision tree to diagnose and solve common recrystallization issues.

References

Technical Support Center: Navigating Solubility Challenges with 2-Amino-6-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-chloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. As a substituted aromatic carboxylic acid, this compound presents unique challenges in achieving desired concentrations for in vitro and in vivo studies. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges effectively.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for overcoming solubility issues. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on its structural components and data from similar compounds.

PropertyEstimated Value/InformationImplication for Solubility
Molecular Formula C7H5ClFNO2[1][2][3]-
Molecular Weight 189.57 g/mol [1][2][3]-
Structure A benzoic acid with amino, chloro, and fluoro substituents.The aromatic ring contributes to its hydrophobicity, while the carboxylic acid and amino groups provide ionizable centers for pH-dependent solubility.
logP (octanol-water partition coefficient) ~2.34[1]A positive logP value indicates a preference for lipid environments over aqueous ones, suggesting low intrinsic water solubility.
pKa (acid dissociation constant) Not explicitly found, but estimated to be acidic due to the carboxylic acid group.The carboxylic acid group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. The amino group will be protonated at pH values below its pKa.
Physical Form Solid[2]The crystalline nature of the solid form can impact its dissolution rate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems you may encounter.

Issue 1: My this compound won't dissolve in water or aqueous buffers.

Q1: Why is my compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is primarily due to the hydrophobic nature of its substituted benzene ring.[4][5][6] While the carboxylic acid and amino groups can interact with water, the overall molecule has a significant nonpolar character, as indicated by its estimated positive logP value.[1] Carboxylic acids with more than a few carbon atoms generally exhibit decreased water solubility.[4][5][6][7][8]

Q2: I need to prepare a stock solution. What is the first step I should take?

A2: The most effective initial approach for dissolving a poorly soluble carboxylic acid is to manipulate the pH of the solvent.[9][10][11] By increasing the pH, you can deprotonate the carboxylic acid group, forming a highly soluble carboxylate salt.[7][8]

Experimental Protocol: pH-Dependent Solubilization
  • Initial Suspension: Suspend the desired amount of this compound in a minimal amount of purified water.

  • Basification: While stirring, add a suitable base dropwise. Common choices include:

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Potassium Hydroxide (KOH)

  • Observation: Continue adding the base until the solid completely dissolves. The solution should become clear.

  • pH Measurement: Measure the final pH of the solution. This will give you an indication of the pH required to maintain solubility.

  • Volume Adjustment: Once dissolved, you can add your desired buffer or media to reach the final volume and concentration. Be mindful that adding a buffered solution with a lower pH may cause the compound to precipitate.

Causality: The addition of a base removes the proton from the carboxylic acid group (-COOH), creating a negatively charged carboxylate ion (-COO⁻). This ionic form is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[7][8]

Issue 2: The compound precipitates out of solution when I add it to my cell culture media or biological buffer.

Q3: Why does my compound crash out of solution when the pH is lowered?

A3: This is a common issue when a stock solution prepared at a high pH is diluted into a neutral or acidic buffer, such as cell culture media (typically pH 7.2-7.4). When the pH of the solution drops below the pKa of the carboxylic acid, the carboxylate ion gets protonated back to the less soluble carboxylic acid form, causing it to precipitate.

Q4: How can I maintain the solubility of my compound in my experimental buffer?

A4: There are several strategies to overcome this, often used in combination:

  • Co-solvents: The use of a water-miscible organic solvent can increase the solubility of your compound.[9][10][12]

  • Formulation with Excipients: Incorporating solubilizing agents like cyclodextrins can be highly effective.[9][13]

  • Particle Size Reduction: While more complex, reducing the particle size can improve the dissolution rate.[9][12][13][14][15]

Experimental Protocol: Co-Solvent System
  • Solvent Selection: Choose a biocompatible co-solvent. Common choices include:

    • Dimethyl sulfoxide (DMSO)[10]

    • Ethanol

    • Propylene glycol[12]

    • Polyethylene glycol (PEG)

  • Stock Preparation: Dissolve the this compound in the chosen co-solvent at a high concentration. Gentle warming may be necessary.

  • Dilution: Slowly add the co-solvent stock solution to your aqueous buffer or media while vortexing or stirring vigorously. This helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <1% v/v) to avoid off-target effects on your biological system.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar compounds.[10] They essentially act as a bridge between the hydrophobic compound and the aqueous solvent.

Data Presentation: Common Co-solvents and Their Properties
Co-SolventTypical Starting ConcentrationBiocompatibility Notes
DMSO 10-100 mM in 100% DMSOGenerally well-tolerated at <0.5% in cell culture, but can have biological effects.
Ethanol 10-50 mM in 100% EthanolCan be cytotoxic at higher concentrations.
PEG 300/400 VariesGenerally considered low toxicity.[12]
Issue 3: I need a formulation for in vivo studies and want to avoid organic solvents.

Q5: Are there any solvent-free methods to improve the solubility of my compound for animal studies?

A5: Yes, forming a salt of the compound is a common and effective strategy.[11][13] Additionally, complexation with cyclodextrins can be a powerful approach.[13][16]

Experimental Protocol: Salt Formation
  • Molar Equivalence: Calculate the molar amount of this compound you need to dissolve.

  • Base Selection: Choose a pharmaceutically acceptable base to form the salt. Examples include sodium bicarbonate, sodium carbonate, or tromethamine (Tris).

  • Reaction: Dissolve the base in water and then slowly add the this compound while stirring. The reaction will produce the soluble salt.

  • Lyophilization (Optional): The resulting salt solution can be lyophilized (freeze-dried) to obtain a solid powder of the salt, which can be easily reconstituted in water or saline for injection.

Causality: Similar to pH adjustment, salt formation creates an ionic species that is more readily solvated by water.[16] By creating a stable salt, you avoid the need for high pH in the final formulation.

Diagram: Logical Workflow for Solubility Troubleshooting

Solubility_Troubleshooting start Start: Undissolved Compound ph_adjust Attempt pH Adjustment (e.g., with NaOH) start->ph_adjust success Compound Solubilized ph_adjust->success Success failure Precipitation or Insolubility Persists ph_adjust->failure Failure cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) cosolvent->success Success failure_cosolvent Precipitation or Solvent Incompatibility cosolvent->failure_cosolvent Failure or Solvent Incompatibility salt_formation Consider Salt Formation (e.g., with NaHCO3) salt_formation->success Success failure_salt Precipitation or Insolubility Persists salt_formation->failure_salt Failure cyclodextrin Explore Cyclodextrin Complexation cyclodextrin->success Success failure->cosolvent failure_cosolvent->salt_formation failure_salt->cyclodextrin

Caption: A stepwise decision-making workflow for addressing solubility issues.

Advanced Strategies

For particularly challenging applications or when aiming for specific delivery profiles, more advanced techniques can be employed.

  • Solid Dispersions: The drug can be dispersed in a carrier matrix at the molecular level, which can enhance its dissolution rate.[9][13][17]

  • Nanotechnology: Reducing the particle size to the nanoscale can significantly increase the surface area available for dissolution.[14][18]

  • Prodrugs: The carboxylic acid moiety can be temporarily modified to create a more soluble prodrug that is converted to the active compound in vivo.[11][14]

These advanced methods typically require specialized equipment and formulation expertise.

Summary of Key Takeaways

  • The insolubility of this compound in neutral aqueous solutions is expected due to its chemical structure.

  • The primary and most straightforward method to increase its solubility is through pH modification to form a carboxylate salt.

  • For pH-sensitive applications, co-solvents and salt formation are effective strategies.

  • Always consider the potential impact of your chosen solubilization method on your downstream experiments.

This guide provides a starting point for addressing the solubility of this compound. The optimal method will depend on the specific requirements of your experiment, including the desired concentration, the solvent system, and the biological context.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For drug discovery and development professionals, unambiguous structural confirmation is a critical step, ensuring the identity and purity of synthesized molecules. 2-Amino-6-chloro-3-fluorobenzoic acid, a substituted anthranilic acid derivative, presents an interesting case for NMR analysis due to the presence of multiple substituents—amino, chloro, and fluoro groups—each exerting distinct electronic effects on the aromatic ring. These effects modulate the chemical environment of each nucleus, resulting in a unique spectral fingerprint.

This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Our analysis is grounded in the established principles of NMR spectroscopy and supported by experimental data from closely related molecules.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct aromatic proton signals and signals for the amine and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons are highly informative.

Aromatic Region: The benzene ring has two remaining protons at positions 4 and 5.

  • H-4: This proton is expected to be a doublet of doublets (dd). It is coupled to H-5 (³J, ortho-coupling, typically 7-9 Hz) and to the fluorine at position 3 (³J, ortho-coupling, typically 8-10 Hz).

  • H-5: This proton is also anticipated to be a doublet of doublets (dd). It is coupled to H-4 (³J, ortho-coupling) and to the fluorine at position 3 (⁴J, meta-coupling, typically 2-4 Hz).

The chemical shifts of these protons will be influenced by the electronic effects of the substituents. The amino group is strongly electron-donating, the fluorine and chlorine are electron-withdrawing (inductive effect) and weakly electron-donating (resonance effect), and the carboxylic acid is electron-withdrawing.

Amine and Carboxylic Acid Protons:

  • -NH₂: The amino protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

  • -COOH: The carboxylic acid proton will also appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its observation may depend on the deuterated solvent used.

Comparative ¹H NMR Data of Structurally Similar Compounds

To substantiate our predictions, let's examine the experimental ¹H NMR data of related compounds.

CompoundAromatic Proton Chemical Shifts (ppm) and Coupling Constants (Hz)Reference
2-Aminobenzoic acid 6.55-6.61 (m, 1H), 6.73 (dd, J = 8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, J = 8.8, 2.0 Hz, 1H)[1]
3-Aminobenzoic acid 6.8-7.4 (m, 4H)[2]
4-Aminobenzoic acid 6.57 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H)[3]
2-Amino-6-fluorobenzoic acid 6.5-7.2 (m, 3H)[4]
2-Amino-6-chlorobenzoic acid 6.7-7.3 (m, 3H)[5]
3-Fluorobenzoic acid 7.4-7.9 (m, 4H)[6]

Data is presented as reported in the cited sources. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

The data from these analogues supports the expected splitting patterns and provides a reasonable chemical shift range for the aromatic protons of our target molecule. The presence of both fluorine and chlorine is expected to shift the aromatic protons downfield compared to 2-aminobenzoic acid.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. We expect to see seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts will be influenced by the attached substituents and their positions. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF).

Predicted Chemical Shifts and Couplings:
  • C-1 (ipso-COOH): Expected around 165-170 ppm.

  • C-2 (ipso-NH₂): The amino group's shielding effect will shift this carbon upfield.

  • C-3 (ipso-F): This carbon will be significantly downfield due to the electronegativity of fluorine and will show a large ¹JCF coupling (typically >240 Hz).

  • C-4: This carbon will show a ²JCF coupling.

  • C-5: This carbon will show a ³JCF coupling.

  • C-6 (ipso-Cl): The chlorine substituent will cause a downfield shift.

  • -COOH: The carboxylic carbon will appear in the range of 165-175 ppm.

Comparative ¹³C NMR Data of Structurally Similar Compounds
CompoundAromatic Carbon Chemical Shifts (ppm)Reference
2-Aminobenzoic acid 111.9, 116.9, 118.0, 132.9, 135.3, 152.9, 171.9[1]
2-Amino-6-fluorobenzoic acid Data not readily available in searched sources[7]
3-Fluorobenzoic acid 116.0 (d, J=22.9 Hz), 120.5 (d, J=21.4 Hz), 125.0, 130.5, 133.5, 163.0 (d, J=245 Hz)[6]
2-Chlorobenzoic acid 126.75, 128.46, 131.56, 132.54, 133.65, 134.83, 171.09[8]

The significant C-F coupling observed in 3-fluorobenzoic acid is a key diagnostic feature we anticipate for this compound.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, we expect a single resonance for the fluorine atom. The chemical shift will be characteristic of an aromatic fluorine. The signal will be split by the neighboring protons, primarily H-4 (³J, ortho) and potentially H-5 (⁴J, meta). The chemical shift of organofluorine compounds is typically reported relative to a standard such as CFCl₃.[9][10]

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are often good choices for polar compounds like benzoic acids. A comprehensive NMR solvent data chart can be consulted for chemical shifts of residual solvent peaks.[11]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-receptivity nucleus, so spectra can be acquired relatively quickly.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between H-4 and H-5.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

Data Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation.

G A Acquire 1D NMR Spectra (¹H, ¹³C, ¹⁹F) B Analyze ¹H NMR: - Integrate peaks - Determine multiplicities - Measure coupling constants A->B C Analyze ¹³C NMR: - Identify number of signals - Note C-F coupling A->C D Analyze ¹⁹F NMR: - Determine chemical shift - Analyze multiplicity A->D E Perform 2D NMR (COSY, HSQC, HMBC) B->E If ambiguity exists F Correlate 1D and 2D Data B->F C->E If ambiguity exists C->F D->E If ambiguity exists D->F E->F G Assign All Signals to Specific Nuclei F->G H Compare with Predicted and Analogue Data G->H I Final Structure Confirmation H->I

Caption: A logical workflow for the comprehensive NMR-based structural elucidation of this compound.

Conclusion

This guide provides a predictive and comparative framework for the NMR spectral analysis of this compound. By understanding the influence of each substituent and leveraging data from analogous compounds, researchers can confidently interpret the ¹H, ¹³C, and ¹⁹F NMR spectra to verify the structure of this molecule. The experimental protocols and data interpretation workflow outlined herein offer a robust methodology for ensuring the scientific integrity of research and development involving this and other complex small molecules.

References

Introduction: The Analytical Imperative for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Analysis of 2-Amino-6-chloro-3-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted anthranilic acid derivative.[1][2] Molecules of this class are significant building blocks in medicinal chemistry and drug development due to their wide range of biological activities.[3][4][5] Accurate and robust analytical characterization is therefore not merely a procedural step but a foundational requirement for ensuring the identity, purity, and stability of these compounds.

This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the structural characterization of this compound. As a Senior Application Scientist, my objective is not to present a rigid protocol but to elucidate the causal logic behind the analytical choices. We will delve into the interpretation of the FT-IR spectrum, grounded in the molecule's specific functional groups. Furthermore, this guide will objectively compare the utility of FT-IR with orthogonal analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—to provide a holistic analytical strategy for researchers and drug development professionals.

Part 1: Primary Structural Elucidation via FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule.[6] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.[7]

Predicted FT-IR Spectrum of this compound

The structure of this compound (C₇H₅ClFNO₂) contains several key functional groups whose vibrational modes can be predicted using established correlation tables and data from similar compounds.[1][8][9][10]

  • -OH Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8]

  • N-H Stretch (Primary Amine): Two distinct, medium-intensity peaks are anticipated in the 3500-3100 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[8]

  • C-H Stretch (Aromatic): Weak to medium intensity absorptions are expected just above 3000 cm⁻¹ (typically 3150-3050 cm⁻¹), which are characteristic of C-H stretching on the benzene ring.[7][8]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp peak should appear between 1725-1700 cm⁻¹. This absorption is due to the carbonyl stretch of the carboxylic acid, and its position can be influenced by intramolecular hydrogen bonding with the adjacent amino group.[8]

  • C=C Stretch (Aromatic): Two or more medium-to-weak bands are expected in the 1600-1475 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic ring.[8][9]

  • N-H Bend (Primary Amine): A medium-to-strong bending vibration (scissoring) is typically observed between 1640-1550 cm⁻¹.[8]

  • C-O Stretch & O-H Bend (Carboxylic Acid): Strong, broad absorptions between 1300-1000 cm⁻¹ are expected from the coupling of C-O stretching and O-H in-plane bending.[8]

  • C-N Stretch (Aromatic Amine): This vibration gives rise to a medium-to-strong band in the 1350-1250 cm⁻¹ region.[8]

  • C-F Stretch: A strong absorption band characteristic of the C-F stretch is expected in the 1400-1000 cm⁻¹ range.[8]

  • C-Cl Stretch: A strong band for the C-Cl stretch will appear in the fingerprint region, typically between 800-600 cm⁻¹.[8]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This protocol is designed to be self-validating by ensuring sample homogeneity and minimizing atmospheric interference.

Objective: To obtain a high-resolution FT-IR transmission spectrum of solid this compound.

Materials:

  • This compound (1-2 mg, solid)[2]

  • FT-IR grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Methodology:

  • Background Spectrum Acquisition: Before analyzing the sample, acquire a background spectrum with the empty sample compartment. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr in an agate mortar to a fine powder. The rationale for using KBr is its transparency to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

    • Add 1-2 mg of the sample to the mortar. The low sample-to-KBr ratio (approx. 1:100) is crucial for preventing total absorption (flat-lining peaks) and ensuring a uniform dispersion.

    • Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. This minimizes scattering of the IR beam and produces sharp, well-defined peaks.

  • Pellet Formation:

    • Transfer a portion of the powder mixture into the pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This process creates a semi-transparent, glass-like pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Sample (1-2 mg) & KBr (200 mg) grind Grind KBr & Sample in Agate Mortar start->grind Homogenize press Press Mixture into Transparent Pellet grind->press 8-10 tons bkg Acquire Background Spectrum (Empty) press->bkg sample_scan Acquire Sample Spectrum (16-32 scans) bkg->sample_scan Place Pellet in Holder process Process Spectrum (Baseline & Bkg Correction) sample_scan->process interpret Interpret Peaks & Correlate to Functional Groups process->interpret Identify Vibrations report Generate Report interpret->report Final Structure Verification

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Part 2: A Comparative Guide to Alternative Analytical Methods

While FT-IR is excellent for identifying functional groups, it provides limited information on sample purity and gives an indirect view of the complete molecular structure. For comprehensive characterization, orthogonal techniques are required.

Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[11] For this compound, a reversed-phase HPLC method with UV detection (HPLC-UV) would be the standard choice for purity assessment and quantification.[12][13]

  • Principle of Operation: The sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. The highly conjugated nature of the analyte makes it an excellent chromophore for UV detection.[13]

  • Information Gained: HPLC provides critical data on the purity of the sample by separating the main compound from any impurities or degradation products. With proper calibration, it yields precise and accurate quantification.

  • Causality in Method Choice: HPLC is chosen over other chromatographic techniques like GC-MS because the analyte is a non-volatile solid, making it unsuitable for direct GC analysis without a potentially complex derivatization step.[12]

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous elucidation of molecular structure. It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, ¹⁹F in this case).

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides data on the number of unique nuclei, their connectivity, and their spatial relationships.

  • Information Gained: For this compound, ¹H NMR would show the number and integration of aromatic and amine protons. ¹³C NMR would identify all unique carbon atoms.[14] Crucially, ¹⁹F NMR would confirm the presence and environment of the fluorine atom, providing definitive structural confirmation that FT-IR can only suggest.

  • Causality in Method Choice: NMR is the gold standard for structural verification. While FT-IR confirms the presence of functional groups (e.g., an amine, a carboxylic acid, a C-F bond), NMR shows precisely how these pieces are connected, confirming the substitution pattern on the aromatic ring.

Data Summary: A Comparative Overview of Techniques
ParameterFT-IR SpectroscopyHPLC-UVNMR Spectroscopy
Primary Information Functional Group IdentificationPurity & QuantificationComplete Molecular Structure & Connectivity
Sample Requirement ~1 mg (Solid)~1-10 µg/mL (Solution)~5-10 mg (Solution)
Analysis Time Fast (~5-10 minutes)Moderate (~15-30 minutes per sample)Slow (>30 minutes to hours)
Destructive? No (sample can be recovered from KBr)Yes (sample is consumed)No (sample can be recovered)
Key Advantage Rapid, inexpensive, provides a unique fingerprint.High precision and accuracy for purity and concentration.Unambiguous structural elucidation.
Key Limitation Limited information on purity or isomers.Provides little structural information.Lower sensitivity, higher cost, complex data.

Part 3: An Integrated Analytical Strategy

In a professional research or quality control setting, these techniques are not used in isolation but as part of an integrated, complementary workflow.

  • Initial Screening (FT-IR): FT-IR is typically the first step after synthesis. It provides a quick and inexpensive confirmation that the desired functional groups are present and that starting materials are absent, verifying that the intended chemical transformation has occurred.

  • Purity & Quantification (HPLC): Following the initial check, HPLC is used to determine the purity of the sample. This is a critical release criterion in pharmaceutical development, ensuring the sample is free from significant impurities before further testing.

  • Definitive Confirmation (NMR): Finally, NMR is employed to provide absolute, unambiguous confirmation of the chemical structure, including the specific isomeric form. Mass Spectrometry (MS) would also be used in conjunction to confirm the molecular weight.[3]

This tiered approach ensures both efficiency and analytical rigor, leveraging the strengths of each technique to build a complete and trustworthy profile of the molecule.

Conclusion

FT-IR spectroscopy is a powerful, rapid, and non-destructive technique that serves as an essential first-pass analytical tool for the characterization of this compound. It excels at providing a detailed fingerprint of the molecule's functional groups. However, its utility is maximized when its limitations are understood and it is integrated into a broader analytical strategy. For the rigorous demands of research and drug development, a combination of FT-IR for initial identification, HPLC for purity and quantification, and NMR for definitive structural elucidation represents a robust, self-validating system that ensures the highest degree of scientific integrity.

References

A Senior Application Scientist's Guide to the Biological Potential of 2-Amino-6-chloro-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the substituted aminobenzoic acid framework is a recurring motif in a multitude of biologically active compounds.[1] Its inherent structural features offer a versatile scaffold for the synthesis of novel derivatives with a wide array of therapeutic applications. The parent compound, 2-Amino-6-chloro-3-fluorobenzoic acid , presents a particularly intriguing starting point for drug discovery endeavors. The strategic placement of chloro and fluoro substituents on the aminobenzoic acid core can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[2] This guide provides a comprehensive overview of the predicted biological activities of derivatives of this compound, supported by a predictive comparative analysis and detailed experimental protocols to validate these hypotheses.

Synthesis of the Core Moiety: this compound

The successful exploration of the biological potential of any chemical scaffold begins with a reliable synthetic route to the parent compound. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible route can be extrapolated from established methods for the synthesis of related halogenated anthranilic acids.[3][4] A common strategy involves the reduction of a corresponding nitrobenzoic acid precursor.

A potential synthetic workflow is outlined below:

A 2-Chloro-3-fluoro-6-nitrobenzoic acid B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C This compound B->C

Caption: A plausible synthetic route to this compound.

Hypothesized Biological Activities and Rationale for Derivative Design

Based on the extensive literature on substituted aminobenzoic acid derivatives, we can hypothesize several promising biological activities for derivatives of this compound. The presence of the halogen atoms can enhance binding to target proteins and improve metabolic stability.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various aminobenzoic acid derivatives.[5][6][7][8] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase pathways. The 2-aminobenzoic acid scaffold can be readily modified to generate potent kinase inhibitors.[9][10][11]

Derivative Design Rationale:

  • Amides: Conversion of the carboxylic acid group to a diverse range of amides can introduce new hydrogen bond donors and acceptors, potentially enhancing interactions with the ATP-binding pocket of various kinases.

  • Schiff Bases: Condensation of the amino group with various aldehydes can generate Schiff base derivatives, which have shown significant cytotoxic activity against a range of cancer cell lines.[12][13][14]

Antimicrobial Activity

Substituted benzoic acid derivatives, including those with chloro and amino groups, have been reported to possess significant antibacterial and antifungal properties.[15][16] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

Derivative Design Rationale:

  • Schiff Bases: As with anticancer activity, Schiff bases derived from this compound are predicted to exhibit antimicrobial effects. The imine linkage is a key pharmacophore in many antimicrobial agents.[12][13]

  • Heterocyclic Conjugates: Coupling the aminobenzoic acid core with various heterocyclic moieties known for their antimicrobial properties (e.g., thiazole, triazole) could lead to synergistic effects and enhanced potency.

Predictive Comparative Analysis of Hypothetical Derivatives

To guide future research, the following table presents a predictive comparative analysis of hypothetical derivatives of this compound. This analysis is based on structure-activity relationship (SAR) data from published studies on analogous compounds. It is crucial to note that this is a predictive framework, and the actual activities must be confirmed through experimental validation.

Derivative IDR1 (at -COOH)R2 (at -NH2)Predicted Primary ActivityPredicted Potency (Anticancer)Predicted Spectrum (Antimicrobial)Rationale based on Analogs
ACF-A1 -NH-(4-methoxyphenyl)HAnticancer (Kinase Inhibitor)HighN/AAnilide derivatives of aminobenzoic acids have shown potent kinase inhibition.[9]
ACF-A2 -NH-(3,4,5-trimethoxyphenyl)HAnticancerHighN/AThe trimethoxyphenyl group is a common feature in potent tubulin polymerization inhibitors.
ACF-S1 -OH=CH-(4-nitrophenyl)Antimicrobial, AnticancerMediumBroad-spectrumSchiff bases with nitroaryl groups often exhibit strong antimicrobial and cytotoxic effects.[12]
ACF-S2 -OH=CH-(2-hydroxyphenyl)AntimicrobialN/ABroad-spectrumThe hydroxyl group can act as a hydrogen bond donor, enhancing binding to bacterial enzymes.[13]
ACF-H1 -NH-NH2HAnticancerMediumN/AHydrazide derivatives have been explored as scaffolds for various anticancer agents.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, the following detailed experimental protocols are provided.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][17][18][19][20]

A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT assay to determine cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test derivative in DMSO. Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the predicted anticancer activity of this compound derivatives is the inhibition of protein kinases involved in cancer cell signaling.

cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation ACF_Derivative ACF Derivative ACF_Derivative->Raf Inhibition

References

A Comparative Guide to 2-Amino-6-chloro-3-fluorobenzoic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Amino-6-chloro-3-fluorobenzoic acid and its structural analogs, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. By examining their synthesis, physicochemical properties, and biological activities through supporting experimental data, this document aims to facilitate informed decisions in the selection and design of novel therapeutic agents.

Introduction: The Significance of Substituted Anthranilic Acids

Anthranilic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of biologically active compounds. The strategic incorporation of various substituents onto the anthranilic acid backbone profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacological profile. This compound, a polysubstituted anthranilic acid, presents a unique combination of functionalities that make it an attractive starting material for the development of novel therapeutics. The presence of both chloro and fluoro groups can significantly impact factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] This guide will delve into a comparative analysis of this lead compound with its close structural analogs, providing a rational basis for its application in drug discovery programs.

Physicochemical Properties: A Tabular Comparison

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound and selected analogs. These parameters are crucial for assessing properties like solubility, permeability, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compound C₇H₅ClFNO₂189.571039815-76-3Solid
2-Amino-6-chlorobenzoic acidC₇H₆ClNO₂171.582148-56-3Light yellow to off-white crystal powder
2-Amino-3-fluorobenzoic acidC₇H₆FNO₂155.13434-76-4Not specified
2-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.58600-00-0Not specified
2-Amino-6-bromo-3-fluorobenzoic acidC₇H₅BrFNO₂234.021153974-98-1Not specified

Synthesis and Characterization: Pathways and Spectral Analysis

The synthetic route to these halogenated anthranilic acids often dictates their purity and scalability. Below is a generalized synthetic workflow, followed by a discussion of the key considerations and characterization data.

General Synthetic Workflow

The synthesis of substituted aminobenzoic acids typically involves a multi-step process, often starting from a readily available substituted toluene or aniline derivative. A common strategy involves the oxidation of a methyl group to a carboxylic acid and subsequent functional group interconversions.

Synthetic Workflow Start Substituted Toluene/Aniline Intermediate1 Functional Group Interconversion (e.g., Nitration, Halogenation) Start->Intermediate1 Intermediate2 Oxidation of Methyl Group Intermediate1->Intermediate2 Intermediate3 Reduction of Nitro Group (if applicable) Intermediate2->Intermediate3 Product Target Aminobenzoic Acid Intermediate3->Product

Caption: Generalized synthetic workflow for substituted aminobenzoic acids.

Experimental Protocol: Synthesis of a 2-Amino-3-halobenzoic Acid Analog

This protocol is adapted from established procedures for similar compounds and serves as a representative example.[4][5]

Step 1: N-Acetylation of 2-haloaniline

  • In a round-bottom flask, dissolve 1 equivalent of the starting 2-haloaniline in glacial acetic acid.

  • Add 1.1 equivalents of acetic anhydride dropwise while stirring in an ice bath.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Oxidation to Carboxylic Acid

  • Suspend the N-acetylated product in a mixture of pyridine and water.

  • Heat the mixture to reflux and add potassium permanganate portion-wise over 2-3 hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry.

Step 3: Hydrolysis of the Acetyl Group

  • Reflux the N-acetylated benzoic acid derivative in aqueous hydrochloric acid for 4-6 hours.

  • Cool the solution in an ice bath to crystallize the product.

  • Filter the solid, wash with a small amount of cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-amino-3-halobenzoic acid.

Causality Behind Experimental Choices:

  • N-Acetylation: The amino group is protected as an acetamide to prevent its oxidation in the subsequent step. Acetic anhydride is a cost-effective and efficient acetylating agent.

  • Potassium Permanganate Oxidation: A strong oxidizing agent is required to convert the aromatic methyl group to a carboxylic acid. The reaction is performed under basic conditions (pyridine) to enhance the solubility of the substrate.

  • Acidic Hydrolysis: The acetyl protecting group is readily removed under acidic conditions to yield the free amine.

Spectral Characterization

The identity and purity of the synthesized compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Data for 2-Amino-6-fluorobenzoic acid (Representative Analog): The ¹H NMR spectrum of 2-Amino-6-fluorobenzoic acid would be expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and other substituents. The amino and carboxylic acid protons would also be visible, though their chemical shifts can be broad and concentration-dependent.[6]

¹H NMR Data for this compound: While a specific spectrum is not readily available in the cited literature, one can predict the key features based on its structure. The aromatic region would display complex splitting patterns due to the presence of both chlorine and fluorine atoms.[7]

Comparative Biological Activity

The true value of these analogs lies in their potential biological activity. The introduction of different halogens at various positions can significantly alter their interaction with biological targets, leading to a range of activities from antimicrobial to anticancer.[8][9][10]

Antimicrobial and Antifungal Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various aminobenzoic acid derivatives against representative microbial and fungal strains. This data highlights how structural modifications can tune the antimicrobial spectrum and potency.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference Compound
Schiff-based PABA analogStaphylococcus aureus15.62-
Schiff-based PABA analogMycobacterium spp.≥ 62.5-
PABA-derivatized moietyS. aureus1.56Ampicillin
PABA-derivatized moietyCandida albicans12.5-
PABA-derivatized moietyCryptococcus neoformans6.25-

Data adapted from a comparative guide on PABA analogs.[8]

Cytotoxic Activity

Many anthranilic acid derivatives have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing cytotoxicity.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference Compound
Chloro anilinoquinoline derivativeMCF-73.42Doxorubicin
Chloro anilinoquinoline derivativeA5495.97Erlotinib
N-alkylisatin-3-iminobenzoic acidsVarious cancer cell linesComparable to reference drugs-

Data adapted from a review on PABA derivatives.[11]

The Role of Halogenation in Bioactivity: The introduction of halogens can enhance biological activity through several mechanisms:

  • Increased Lipophilicity: Facilitates membrane permeability and access to intracellular targets.

  • Metabolic Stability: Halogen atoms can block sites of metabolism, increasing the compound's half-life.

  • Altered Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[1][2][3]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of biological data, standardized protocols are essential.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

References

Comparative Structure-Activity Relationship (SAR) Guide: 2-Amino-6-chloro-3-fluorobenzoic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 2-amino-6-chloro-3-fluorobenzoic acid, a halogenated anthranilic acid scaffold. Drawing upon established principles from analogous series of anthranilic acid-based kinase inhibitors, this document outlines the synthetic rationale, key structural modifications, and their anticipated impact on biological activity. Experimental protocols for synthesis and bioassays are included to provide a practical framework for researchers in drug discovery and medicinal chemistry.

Introduction: The Anthranilic Acid Scaffold in Kinase Inhibition

Anthranilic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing as the core of bioactive molecules.[1] Their utility is particularly prominent in the development of kinase inhibitors, where the scaffold serves as a versatile template for engaging the ATP-binding site of various kinases.[1] Modifications to the anthranilic acid core, particularly through N-acylation and amide formation, have yielded potent inhibitors of key oncological targets such as Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

The subject of this guide, this compound, presents an intriguing starting point for the development of novel kinase inhibitors. The specific halogenation pattern (chlorine at C6 and fluorine at C3) is anticipated to influence the molecule's physicochemical properties, such as acidity, lipophilicity, and conformational preferences, thereby impacting its binding affinity and selectivity for target kinases. This guide will explore the hypothetical SAR of derivatives based on this scaffold, providing a roadmap for the rational design of potent and selective kinase inhibitors.

Synthetic Strategy: From Core to Derivatives

The synthetic approach to novel derivatives of this compound hinges on the derivatization of the amino and carboxylic acid functionalities. A common and effective strategy involves the formation of N-acyl anthranilamides.[4]

Synthesis of the Core Scaffold: this compound

While commercially available, the synthesis of the core scaffold can be achieved through various routes, often starting from appropriately substituted nitrobenzoic acids. A representative synthetic pathway for a related compound, 2-amino-6-chlorobenzoic acid, involves the reduction of the corresponding 2-chloro-6-nitrobenzoic acid.[5]

Derivatization to N-Acyl Anthranilamides

The primary point of diversification for SAR studies is the acylation of the 2-amino group, followed by amide bond formation at the carboxylic acid. This creates a three-component molecule: the anthranilic acid core, a variable acyl group, and a variable amine.

Experimental Protocol: General Procedure for the Synthesis of N-Acyl Anthranilamide Derivatives

  • N-Acylation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM), add a base (e.g., triethylamine, 2.0 eq). Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the N-acylated intermediate by column chromatography.

  • Amide Coupling: Dissolve the N-acylated intermediate (1.0 eq) in a suitable solvent (e.g., DMF, DCM). Add a coupling agent (e.g., HATU, HOBt/EDC, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). Add the desired amine (1.1 eq) and stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract the product with an organic solvent. Purify the final N-acyl anthranilamide derivative by column chromatography or recrystallization.[4]

Diagram: Synthetic Workflow for N-Acyl Anthranilamide Derivatives

G A 2-Amino-6-chloro-3- fluorobenzoic acid B N-Acylated Intermediate A->B Acyl Chloride, Base C N-Acyl Anthranilamide Derivative B->C Amine, Coupling Agent, Base

Caption: General synthetic scheme for the preparation of N-acyl anthranilamide derivatives.

Structure-Activity Relationship (SAR) Analysis

Based on published SAR studies of analogous anthranilic acid-based inhibitors, we can propose a hypothetical SAR for derivatives of this compound. The key areas for modification are the N-acyl group (R1) and the amide substituent (R2).

Diagram: Core SAR Hypothesis

G cluster_0 SAR of this compound Derivatives Core This compound Core (Provides scaffold for kinase binding) R1 N-Acyl Group (R1) (Explores hydrophobic pockets; can introduce H-bond donors/acceptors) Core->R1 R2 Amide Substituent (R2) (Solvent-exposed region; can improve solubility and PK properties) Core->R2 Halogens C3-Fluoro & C6-Chloro (Influence pKa, conformation, and potential halogen bonding) Core->Halogens

Caption: Key modification points for SAR exploration.

The N-Acyl Group (R1)

The N-acyl group is crucial for occupying hydrophobic pockets within the ATP-binding site of kinases.

  • Small Alkyl/Aryl Groups: Simple acyl groups (e.g., acetyl, benzoyl) can establish the baseline activity.

  • Substituted Aryl Groups: Introduction of substituents on a benzoyl ring allows for fine-tuning of electronic and steric properties. Electron-withdrawing groups (e.g., trifluoromethyl) have been shown to be beneficial in some series.[3]

  • Heterocyclic Groups: Heterocycles such as pyridine can introduce hydrogen bond acceptors and improve solubility. For example, a (4-pyridyl)methylamino group has been shown to be effective in VEGFR inhibitors.[3]

The Amide Substituent (R2)

This part of the molecule is often directed towards the solvent-exposed region of the binding site.

  • Substituted Phenyl Rings: Similar to the N-acyl group, substituents on a phenylamine can modulate activity and physicochemical properties.

  • Heterocycles: Incorporating heterocycles can enhance solubility and provide additional interaction points.

  • Aliphatic Amines: Introduction of linear or cyclic aliphatic amines can improve pharmacokinetic properties.

The Role of Halogenation

The existing chlorine and fluorine atoms on the anthranilic acid core are not merely passive substituents.

  • Electron-Withdrawing Effects: Both halogens are electron-withdrawing, which will lower the pKa of the carboxylic acid and the basicity of the amino group, potentially influencing binding interactions.

  • Conformational Constraint: The C6-chloro group, in particular, may induce a conformational bias in the molecule, which could be favorable for binding to the target kinase.

  • Halogen Bonding: The chlorine and fluorine atoms may participate in halogen bonding with backbone carbonyls or other suitable acceptors in the ATP-binding site, contributing to binding affinity. Studies on halogen-substituted anthranilic acids have highlighted the importance of halogen size and position for biological activity.[6]

Comparative Performance and Experimental Data

To guide the optimization of this scaffold, the following table presents hypothetical data for a series of derivatives, based on trends observed in related anthranilic acid kinase inhibitors. The primary endpoint is the half-maximal inhibitory concentration (IC50) against a representative tyrosine kinase (e.g., VEGFR-2).

Compound IDN-Acyl Group (R1)Amide Substituent (R2)Predicted VEGFR-2 IC50 (nM)Rationale for Design
REF-01 AcetylPhenyl>1000Baseline compound with minimal substitution.
DERIV-01 Benzoyl3-(Trifluoromethyl)phenyl250Introduction of aromatic groups at R1 and R2. Electron-withdrawing group at R2 often improves activity.[3]
DERIV-02 (4-Pyridyl)methyl3-(Trifluoromethyl)phenyl50Addition of a hydrogen bond acceptor (pyridine) at R1 can enhance potency.[3]
DERIV-03 Benzoyl3-Isoquinolinyl150Heterocyclic R2 group to explore alternative binding modes and improve solubility.[2]
DERIV-04 (4-Pyridyl)methyl3-Isoquinolinyl25Combination of favorable R1 and R2 moieties.

Experimental Protocol: Kinase Inhibition Assay (VEGFR-2)

This protocol describes a typical in vitro assay to determine the IC50 of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare Compound Dilutions B Add Compound, Enzyme, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Detect ADP D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By systematically exploring the SAR through derivatization at the amino and carboxylic acid positions, it is possible to identify potent and selective compounds. This guide provides a framework for the rational design, synthesis, and evaluation of such derivatives, leveraging insights from the broader field of anthranilic acid-based medicinal chemistry. The proposed SAR suggests that the incorporation of substituted aromatic and heterocyclic moieties at both the N-acyl and amide positions is a fruitful strategy for enhancing inhibitory activity.

References

A Senior Application Scientist's Guide to Fluorinated Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the privileged structures used to leverage these benefits, fluorinated benzoic acids stand out as versatile building blocks for a vast array of pharmaceuticals and agrochemicals.[2][3]

This guide provides an in-depth comparison of 2-Amino-6-chloro-3-fluorobenzoic acid against other structurally significant fluorinated and chlorinated benzoic acids. Moving beyond a simple catalog of properties, we will explore the causal relationships between structure and function, offering field-proven insights into how subtle electronic and steric differences dictate reactivity and potential biological activity.

Spotlight: this compound

This compound is a polysubstituted aromatic carboxylic acid featuring a dense arrangement of functional groups.[4][5] This specific substitution pattern creates a unique electronic environment with significant implications for its chemical behavior.

  • The Amino Group (NH2): Acts as an electron-donating group through resonance, influencing the aromatic ring's nucleophilicity. It also serves as a key handle for amide bond formation.

  • The Chloro (Cl) and Fluoro (F) Groups: As halogens, both are strongly electron-withdrawing via the inductive effect. Their positions ortho and meta to the carboxylic acid, respectively, significantly impact the acidity of the carboxyl proton. The ortho-chloro group also introduces considerable steric hindrance around the carboxylic acid.[2][6]

This combination of an electron-donating group and two powerful electron-withdrawing groups makes this molecule an intriguing and highly functionalized building block for complex target synthesis.

The Comparative Landscape: Structure vs. Function

To understand the unique value of this compound, we must compare it to its structural relatives. The choice of an appropriate benzoic acid derivative in a synthesis campaign is critical and depends on the desired balance of reactivity, acidity, and steric profile. Below, we compare our lead compound with three common alternatives.

CompoundMolecular Weight ( g/mol )Key Structural DifferencesPredicted Impact on Properties
This compound 189.57[4][5][7]Ortho-Cl, Meta-F, Ortho-NH2High acidity; sterically hindered carboxyl; unique electronic distribution.
2-Amino-4-fluorobenzoic acid 155.13[8][9]Para-F, Ortho-NH2, No ClLower acidity than lead; less steric hindrance; fluorine influences electronics from the para position.
2-Amino-5-chlorobenzoic acid 171.58[10][11]Meta-Cl, Ortho-NH2, No FModerate acidity; less steric hindrance than lead; chlorine's inductive effect is distance-dependent.
2-Amino-6-chlorobenzoic acid 171.58[12][13][14]Ortho-Cl, Ortho-NH2, No FHigh steric hindrance; acidity influenced only by ortho-Cl and ortho-NH2.

This table illustrates how the removal or repositioning of just one or two atoms can fundamentally alter the molecule's profile, guiding a researcher's selection based on the specific requirements of their synthetic target.

Reactivity Deep Dive: Amide Bond Formation

The most common transformation for benzoic acids in drug discovery is amide bond formation.[15] The electronic nature of the benzoic acid is a critical determinant of its reactivity in these coupling reactions. Electron-deficient benzoic acids, like those discussed here, are often challenging substrates.[15][16] The strong electron-withdrawing effects of the halogens, while increasing the acidity of the carboxylic acid, also deactivate the carboxyl group towards nucleophilic attack by making the carbonyl carbon less electrophilic.

The steric hindrance introduced by ortho substituents, particularly the chlorine atom in this compound and 2-Amino-6-chlorobenzoic acid, further complicates this reaction by physically blocking the approach of the amine coupling partner.[12][14]

Logical Flow: Impact of Substitution on Reactivity

The following diagram illustrates the relationship between a benzoic acid's structural features and its performance in a typical amide coupling reaction.

G subst Substituent Properties (Ortho/Meta/Para) steric Steric Hindrance subst->steric e.g., Ortho-Chloro electronic Electronic Effects (-I, +R) subst->electronic e.g., Fluoro, Chloro acid Carboxylic Acid Reactivity steric->acid Decreases accessibility electronic->acid Modulates electrophilicity coupling Amide Coupling Efficiency acid->coupling yield Reaction Yield coupling->yield rate Reaction Rate coupling->rate

References

A Comparative Guide to Analytical Standards for 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and drug development, the integrity of every component is non-negotiable. The analytical standard of a starting material like 2-Amino-6-chloro-3-fluorobenzoic acid (CAS: 1039815-76-3) is a critical determinant of downstream success, influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide serves as an in-depth technical resource, offering a comparative analysis of available analytical standards for this key building block. We will delve into the essential analytical techniques required for its characterization and provide field-proven protocols, empowering you to make discerning choices for your laboratory's specific needs.

The Imperative of a Well-Characterized Standard

This compound is a substituted anthranilic acid derivative, a class of compounds vital as intermediates in the synthesis of pharmaceuticals.[1][2] The presence of even minute quantities of impurities—such as isomers from the synthesis process or unreacted starting materials—can lead to significant complications. These impurities can carry through the synthetic route, generating unwanted side-products that are often difficult and costly to separate, or they may introduce toxicological risks. Therefore, utilizing a thoroughly characterized analytical standard is not merely a quality control checkpoint; it is a foundational element of robust, reproducible, and reliable scientific development.

Comparative Analysis of Available Standards

The market offers various grades of chemical reagents, and selecting the appropriate one is a balance of application requirements and budget. For this compound, the distinction between a simple reagent and a true analytical standard lies in the quality and completeness of the accompanying certification and data.

Standard GradeTypical Purity (Stated)Accompanying Analytical DataRecommended Application
Reagent Grade >95%Minimal data, often only ¹H NMR or melting point.Initial synthetic route scouting; applications where minor impurities are inconsequential.
Analytical Standard ≥98% (HPLC)Certificate of Analysis with HPLC purity chromatogram, ¹H NMR spectrum, and Mass Spectrum for identity confirmation.[1][3]Method development, qualitative identification, semi-quantitative analysis, reference for in-process controls.
Certified Reference Material (CRM) ≥99.5% (Quantitative NMR or Mass Balance)Comprehensive data package including purity by HPLC, identity by ¹H NMR, ¹³C NMR, MS, IR, and often elemental analysis or quantitative NMR (qNMR) for certified concentration.Primary quantitative standard, validation of analytical methods, system suitability testing, and regulatory submissions.

Expert Insight: While a Reagent Grade product may suffice for early-stage discovery, any work intended for method validation, impurity tracking, or regulatory filing necessitates the use of a well-vetted Analytical Standard or a CRM. The investment in a higher-grade standard provides a trustworthy baseline, preventing costly troubleshooting and data invalidation in later stages.

Core Experimental Protocols for Standard Verification & Use

A trustworthy analytical program relies on a self-validating system of orthogonal methods—multiple, independent techniques that rely on different chemical and physical principles. Below are detailed protocols for the essential analyses of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive technique for determining the purity of non-volatile organic compounds by separating the main component from potential impurities.[4][5]

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing standard_prep Standard Solution (0.5 mg/mL in Diluent) injection Inject 5 µL standard_prep->injection mobile_phase_prep Mobile Phase (A: 0.1% H₃PO₄ in H₂O B: Acetonitrile) mobile_phase_prep->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Normalization) integration->calculation

Caption: Workflow for HPLC purity determination.

Detailed HPLC Method:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 10% B, hold for 2 min; ramp to 90% B over 15 min; hold for 3 min; return to 10% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Diluent: Acetonitrile/Water (50:50).

Causality Behind Experimental Choices:

  • C18 Column: A non-polar stationary phase that effectively retains and separates moderately polar aromatic acids based on hydrophobicity.

  • Acidified Mobile Phase: Phosphoric acid is used to protonate the carboxylic acid and amino functional groups, ensuring they are in a single, non-ionized form. This results in sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient is essential to ensure that both more polar and less polar impurities are eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is unparalleled for providing definitive structural information, confirming the identity of the molecule by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.[6]

Experimental Workflow: NMR Structural Analysis

NMR_Workflow sample_prep Dissolve ~10 mg of Sample in ~0.7 mL DMSO-d₆ acquisition Acquire ¹H and ¹³C Spectra on 400 MHz Spectrometer sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing interpretation Spectral Interpretation (Chemical Shifts, Couplings, Integration) processing->interpretation confirmation Confirm Structural Integrity interpretation->confirmation

Caption: Workflow for NMR-based structural confirmation.

Detailed NMR Parameters:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz NMR Spectrometer.

  • ¹H NMR: Acquire 16 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.

Causality Behind Experimental Choices:

  • DMSO-d₆: This solvent is chosen for its ability to dissolve both the acidic and amine functionalities of the molecule. The acidic proton of the carboxylic acid is often observable in DMSO-d₆, providing additional structural confirmation.

  • 400 MHz Field Strength: This provides sufficient spectral dispersion to resolve the aromatic proton signals and their coupling patterns, allowing for unambiguous assignment.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a precise measurement of the molecular weight of the compound, serving as a final, crucial identity check.

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow sample_prep Prepare Dilute Solution (10 µg/mL in Methanol) infusion Direct Infusion via Syringe Pump sample_prep->infusion ionization Electrospray Ionization (ESI) (Negative Ion Mode) infusion->ionization analysis Mass Analysis (Quadrupole or TOF) ionization->analysis detection Generate Mass Spectrum analysis->detection verification Verify [M-H]⁻ Ion (m/z 188.0) detection->verification

Caption: Workflow for molecular weight verification by ESI-MS.

Detailed MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Sample Introduction: Direct infusion at 10 µL/min.

  • Solvent: Methanol.

  • Expected Ion: The molecular formula is C₇H₅ClFNO₂ with a monoisotopic mass of 188.9993 Da.[7] In negative ESI mode, the expected ion is the deprotonated molecule [M-H]⁻ at m/z 188.0. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed.

Causality Behind Experimental Choices:

  • ESI Negative Mode: The carboxylic acid group is easily deprotonated under ESI conditions, making negative mode highly sensitive and reliable for detecting the [M-H]⁻ ion.

  • Methanol: A polar protic solvent that is compatible with ESI and readily dissolves the analyte.

Conclusion

The selection of an analytical standard for this compound is a foundational decision that reverberates through the entire lifecycle of a research or development project. By insisting on standards accompanied by comprehensive, multi-technique analytical data (HPLC, NMR, MS), scientists can build their work on a foundation of certainty and integrity. The protocols and workflows detailed in this guide provide the framework for in-house verification and use, ensuring that the quality of this critical starting material meets the rigorous demands of modern pharmaceutical science.

References

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for 2-Amino-6-chloro-3-fluorobenzoic Acid

For researchers, scientists, and drug development professionals, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This compound, a halogenated aromatic amino acid, presents a unique analytical challenge due to its multiple functional groups. This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and validation strategies described herein are grounded in established principles for analogous compounds and adhere to the stringent standards of the International Conference on Harmonisation (ICH) guidelines.

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound.[1] A reversed-phase HPLC (RP-HPLC) method is the most common approach for such molecules, offering excellent resolution and reproducibility.[2][3]

The Rationale Behind the RP-HPLC Method

The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound. The aromatic ring provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18), while the amino and carboxylic acid groups confer a degree of polarity that can be manipulated by adjusting the mobile phase pH. This allows for fine-tuning of the separation.

Proposed Experimental Protocol for RP-HPLC Analysis

This protocol outlines a robust starting point for the development and validation of an RP-HPLC method for the analysis of this compound.

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for initial method development.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier ensures the carboxylic acid group is protonated, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV spectrum)
Gradient Program Time (min)

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized sample, dissolve in 10 mL of diluent, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter (if necessary) prep3->prep4 hplc_inj Inject into HPLC prep4->hplc_inj Prepared Sample hplc_sep Separation on C18 Column hplc_inj->hplc_sep hplc_det UV Detection (DAD) hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int Chromatogram data_quant Quantify Purity & Impurities data_int->data_quant data_rep Generate Report data_quant->data_rep

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

While HPLC is the primary technique for purity and assay, GC-MS is invaluable for identifying and quantifying volatile impurities, such as residual solvents or by-products from synthesis.[4] For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility.[5]

The Rationale for Derivatization in GC-MS

The carboxylic acid and amino groups make the target molecule polar and non-volatile. Derivatization, typically through esterification of the carboxylic acid and acylation of the amine, converts these polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[5] This not only allows the compound to be vaporized in the GC inlet but also improves chromatographic peak shape.

Proposed Experimental Protocol for GC-MS Analysis

This protocol provides a framework for the GC-MS analysis of this compound following derivatization.

Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight (TOF) instrument).

  • Capillary Column: A mid-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is a good starting point.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Solvent: A dry, aprotic solvent like Dichloromethane or Acetonitrile.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.

  • Add 500 µL of the solvent and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL (Split or Splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Add Solvent & Derivatizing Agent prep1->prep2 prep3 Heat to Complete Derivatization prep2->prep3 gcms_inj Inject into GC prep3->gcms_inj Derivatized Sample gcms_sep Separation in Capillary Column gcms_inj->gcms_sep gcms_ion Electron Ionization gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass data_tic Extract Total Ion Chromatogram gcms_mass->data_tic Raw Data data_spec Analyze Mass Spectra data_tic->data_spec data_id Identify Impurities via Library Search data_spec->data_id

Caption: Workflow for the GC-MS analysis of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[6][7] The validation parameters are defined by the ICH guidelines (Q2(R1)).[1][8]

Key Validation Parameters

The following table summarizes the essential validation parameters and their relevance to both HPLC and GC-MS methods for the analysis of this compound.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the main component should be free from interference from impurities, degradation products, and placebo components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.For impurities: From the reporting level to 120% of the specification.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the assay.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, or flow rate are slightly varied.

Visualization of the Method Validation Process

Validation_Process Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the analytical objective.

FeatureHPLC-UV/DADGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Primary Application Purity assessment, assay, and quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, structural confirmation.
Sample Preparation Simple dissolution in a suitable solvent.Requires derivatization to increase volatility.
Instrumentation Standard laboratory equipment in most pharmaceutical settings.More specialized instrumentation.
Advantages - High precision and accuracy for quantification.- Non-destructive.- Robust and reliable for routine analysis.- High sensitivity and selectivity.- Provides structural information from mass spectra.- Excellent for identifying unknown volatile impurities.
Disadvantages - Limited structural information from UV detection alone.- May not be suitable for highly volatile impurities.- Requires derivatization for non-volatile analytes, which adds a step and potential for variability.- Thermally labile compounds may degrade in the injector.

Spectroscopic Characterization: Confirming the Molecular Structure

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous confirmation of the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretches of the amine, and the C-Cl and C-F stretches.[11]

Conclusion

A comprehensive analytical strategy for this compound leverages the complementary strengths of multiple techniques. RP-HPLC with UV detection stands as the primary choice for purity determination and assay due to its robustness and suitability for the non-volatile nature of the analyte. GC-MS, following a necessary derivatization step, offers unparalleled capability for the identification of volatile impurities and provides orthogonal structural confirmation. Both methods must be rigorously validated according to ICH guidelines to ensure the generation of reliable and trustworthy data, which is paramount in the fields of pharmaceutical research and development. Finally, spectroscopic techniques like NMR and IR are essential for the initial and ongoing confirmation of the compound's molecular structure.

References

A Researcher's Guide to Navigating the Isomeric Landscape of Substituted Aminobenzoic Acids: A Case Study of 2-Amino-6-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, substituted aminobenzoic acids are foundational building blocks. Their unique arrangement of functional groups—an amine, a halogen, and a carboxylic acid on an aromatic scaffold—offers a versatile platform for constructing complex molecules with significant biological activity. However, the very versatility that makes them valuable also introduces a critical challenge: isomerism. The precise placement of each substituent dramatically alters the molecule's physicochemical properties, reactivity, and ultimately, its biological function.

This guide provides an in-depth comparative analysis of 2-Amino-6-chloro-3-fluorobenzoic acid and three of its key structural isomers. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and function. By understanding why these isomers behave differently, researchers can make more informed decisions in their synthetic strategies and screening campaigns. This guide is built on the principles of scientific integrity, providing validated experimental insights and methodologies to ensure trustworthiness and reproducibility in your own work.

The Isomers in Focus

The isomers selected for this comparative study all share the same molecular formula (C₇H₅ClFNO₂) and molecular weight (189.57 g/mol ) but differ in the substitution pattern on the benzoic acid ring. These specific isomers are often encountered as synthetic intermediates or potential impurities, making their differentiation critical.

  • Compound A (Target): this compound

  • Compound B (Isomer 1): 2-Amino-4-chloro-5-fluorobenzoic acid

  • Compound C (Isomer 2): 4-Amino-2-chloro-5-fluorobenzoic acid

  • Compound D (Isomer 3): 2-Amino-3-chloro-6-fluorobenzoic acid

Comparative Physicochemical Properties: The Foundation of Differentiation

The spatial arrangement of electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (amino) groups creates distinct electronic and steric environments for each isomer. These differences manifest in measurable physicochemical properties that are key to their separation and identification.

PropertyThis compound (A)2-Amino-4-chloro-5-fluorobenzoic acid (B)4-Amino-2-chloro-5-fluorobenzoic acid (C)2-Amino-3-chloro-6-fluorobenzoic acid (D)
CAS Number 1039815-76-3[1]108288-16-0[2]2166861-81-8[3]946117-78-8
Melting Point (°C) Data not availableData not availableData not availableData not available
pKa (Predicted) Data not available4.37 ± 0.10[4]Data not availableData not available
Boiling Point (°C, Predicted) Data not available360.2 ± 42.0[4]Data not available312.7±42.0
Density (g/cm³, Predicted) Data not available1.574 ± 0.06[4]Data not available1.574±0.06

Note: Experimental data for these specific isomers is limited in publicly available literature. Predicted values provide an estimation but should be confirmed experimentally.

Expert Insights: The pKa is a critical parameter, influenced by the proximity of the electron-withdrawing halogens to the carboxylic acid and amino groups. For instance, the acidity of the carboxylic acid is expected to increase with closer proximity to halogens. Intramolecular hydrogen bonding between the ortho-amino group and the carboxylic acid can also significantly impact acidity and conformation, which in turn affects solubility and crystal packing.

Spectroscopic Differentiation: Unmasking the Isomeric Identity

Spectroscopy is the most powerful tool for unambiguously distinguishing between these isomers. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive techniques for identifying substitution patterns on a benzene ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the molecule.

¹H NMR - A Predictive Analysis:

  • Number of Aromatic Protons: All isomers will show two protons in the aromatic region (typically 6.5-8.5 ppm).

  • Splitting Patterns: The key to differentiation lies in the coupling between the aromatic protons and between the protons and the fluorine atom.

    • Compound A (this compound): Expect two doublets. The proton at C4 will be coupled to the fluorine at C3 and the proton at C5. The proton at C5 will be coupled to the proton at C4.

    • Compound B (2-Amino-4-chloro-5-fluorobenzoic acid): Expect two singlets (or very small coupling), as the protons at C3 and C6 are isolated from each other by substituents. The proton at C3 will show coupling to the fluorine at C5.

    • Compound C (4-Amino-2-chloro-5-fluorobenzoic acid): Expect two doublets. The proton at C3 will be coupled to the proton at C6, and the proton at C6 will be coupled to the fluorine at C5.

    • Compound D (2-Amino-3-chloro-6-fluorobenzoic acid): Expect two doublets, with coupling patterns influenced by both proton-proton and proton-fluorine interactions.

¹³C NMR - Leveraging Fluorine Coupling:

The carbon spectrum provides further confirmation. The carbon atoms bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) is highly dependent on the number of bonds separating the atoms and can be diagnostic. For instance, the direct C-F coupling (¹JCF) is typically very large (around 245 Hz).[5]

Infrared (IR) Spectroscopy

While IR spectroscopy may not always be sufficient on its own to distinguish all isomers, it provides crucial information about the functional groups present.

Key Diagnostic Peaks:

  • N-H Stretch (Amino Group): Two bands are typically observed in the 3300-3500 cm⁻¹ region for a primary amine.[6]

  • O-H Stretch (Carboxylic Acid): A very broad peak from 2500-3300 cm⁻¹, often overlapping with C-H stretches.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.[6]

  • C-F Stretch: A strong band typically found in the 1200-1300 cm⁻¹ region.[5]

  • C-Cl Stretch: Found in the 700-800 cm⁻¹ region.[7]

  • Aromatic C-H Out-of-Plane Bending: The pattern of peaks in the 690-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.

Expert Insights: Intramolecular hydrogen bonding between the ortho-amino group and the carboxylic acid in isomers A and D can cause a broadening and a shift to lower wavenumber of the C=O stretching vibration compared to isomers B and C where this interaction is absent.

Synthetic Strategies: Controlling Regioselectivity

The synthesis of these isomers typically relies on electrophilic aromatic substitution reactions on appropriately substituted precursors. The key is to control the regioselectivity of the reactions, such as nitration, followed by reduction of the nitro group to an amine.

Representative Synthetic Protocol: Synthesis of 2-Amino-4-fluorobenzoic Acid

This protocol, adapted from a patented method, illustrates the general approach of nitration followed by reduction.[8]

  • Nitration: 3-Chloro-4-fluorobenzoic acid is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The directing effects of the existing substituents will favor the introduction of the nitro group at the 2-position.

  • Isolation: The resulting 3-chloro-4-fluoro-6-nitrobenzoic acid is isolated by methods such as recrystallization.[8]

  • Catalytic Reduction: The nitro-substituted intermediate is then catalytically reduced to the corresponding amine. This is typically achieved using hydrogen gas with a palladium-on-carbon catalyst in a suitable solvent like methanol.[8] An organic base such as triethylamine is often added to neutralize the hydrogen halide formed during the reaction.

  • Workup and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed. The product is then purified, for example, by recrystallization from a suitable solvent like toluene to yield 2-amino-4-fluorobenzoic acid.[8]

Causality in Synthesis: The choice of starting material is paramount. The existing substituents on the ring (e.g., chloro, fluoro) act as directing groups in the electrophilic nitration step, guiding the incoming nitro group to a specific position and thus determining the final isomeric product.

Analytical Separation: A Validated HPLC Approach

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these closely related isomers and assessing purity. A reversed-phase method is generally effective.

Workflow for Isomer Characterization

Caption: Workflow for isomer separation and identification.

Protocol: HPLC Separation of Aminobenzoic Acid Isomers

This protocol is a starting point based on established methods for separating aminobenzoic acid isomers and should be optimized for the specific compounds discussed.[9]

  • Column: A core-shell mixed-mode column such as Coresep 100, which utilizes both reversed-phase and ion-exchange mechanisms, is recommended.[9] A standard C18 column can also be effective.

  • Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). The retention can be controlled by adjusting the ACN concentration and the pH and concentration of the buffer.[9]

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Room temperature or controlled at a slightly elevated temperature (e.g., 30-40 °C) for better peak shape and reproducibility.

Self-Validation: The method should be validated by running each pure isomer as a standard to determine its retention time. A mixture of the standards should then be run to confirm baseline separation. Spiking an unknown sample with a known standard can be used to confirm the identity of a peak.

Applications and Biological Relevance

Halogenated aminobenzoic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] The specific biological activity is highly dependent on the isomeric structure.

  • Pharmaceuticals: These compounds serve as scaffolds for a variety of therapeutic agents. For example, 2-Amino-4-chloro-5-fluorobenzoic acid is used to synthesize a class of antimitotic anticancer agents that inhibit tubulin polymerization.[11] Halogenated aminobenzoic acid derivatives have also been investigated for their antimicrobial and cytotoxic properties.[4][12]

  • Agrochemicals: The unique substitution patterns can lead to potent herbicides and pesticides.

  • Material Science: The functional groups allow for their incorporation into polymers and other advanced materials.

The introduction of halogens can significantly alter a molecule's lipophilicity and electronic properties, which in turn affects its ability to cross biological membranes and interact with target proteins.[4]

Logical Framework for Isomer Identification

G cluster_nmr NMR Clues cluster_ir IR Clues start Unknown Isomer nmr ¹H NMR Analysis start->nmr ir IR Spectroscopy start->ir hplc HPLC Retention Time start->hplc two_protons Two Aromatic Protons nmr->two_protons co_shift C=O Shift (H-Bonding?) ir->co_shift result_A Compound A: 2-Amino-6-chloro-3-fluoro hplc->result_A result_B Compound B: 2-Amino-4-chloro-5-fluoro hplc->result_B result_C Compound C: 4-Amino-2-chloro-5-fluoro hplc->result_C result_D Compound D: 2-Amino-3-chloro-6-fluoro hplc->result_D coupling Analyze Splitting & J(H-F) two_protons->coupling coupling->result_A coupling->result_B coupling->result_C coupling->result_D ch_bend C-H Bending Pattern (690-900 cm⁻¹) co_shift->ch_bend ch_bend->result_A ch_bend->result_B ch_bend->result_C ch_bend->result_D

Caption: Decision tree for isomer identification.

Conclusion

The study of this compound and its isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. While they share the same atoms, their distinct spatial arrangements lead to unique physicochemical and spectroscopic signatures. For the researcher, mastering the analytical techniques to differentiate these isomers is not merely an academic exercise but a practical necessity for ensuring the purity of synthetic intermediates, understanding structure-activity relationships, and ultimately, developing safe and effective new molecules. The methodologies and insights provided in this guide offer a robust framework for navigating the complexities of isomerism in your own research endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-chloro-3-fluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Amino-6-chloro-3-fluorobenzoic acid (CAS No. 1039815-76-3). As a halogenated aromatic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazards: Why Proper Disposal is Critical

This compound is a solid organic compound that presents several health hazards upon exposure. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized in the table below.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Data sourced from PubChem CID 28881283)[1]

The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic compound .[2] Such compounds are subject to specific waste disposal regulations due to their potential to form persistent and toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, it is imperative to use appropriate personal protective equipment and engineering controls.

Minimum PPE Requirements:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Due to its chemical nature, this compound must be treated as a specific waste stream.

  • Designate as Hazardous Waste: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, paper towels), must be treated as hazardous waste.

  • Segregate as Halogenated Organic Solid Waste: This waste must be collected separately from non-halogenated organic waste, inorganic waste, and aqueous waste.[2][6] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 2: Waste Collection and Container Management
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, screw-top lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] All constituents of the waste container must be listed.

  • Collection: Carefully place the solid waste into the designated container. If transferring powder, do so in a fume hood to avoid creating airborne dust. Minimize the generation of dust during transfer.[5][8]

  • Closure: Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: The properly labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the effects of any potential spills or leaks.

  • Incompatibilities: Store the container away from incompatible materials, particularly strong oxidizing agents.[4][5]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or on a regular schedule as determined by your institution, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Final Disposal Method: The designated disposal route for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2][4] This process ensures the complete destruction of the compound and minimizes the formation of hazardous byproducts. For wastes containing more than 1% halogenated organic substances, the incineration temperature should be at least 1100 °C.[3]

The logical flow for the disposal of this compound is illustrated in the diagram below.

G cluster_0 In-Lab Handling cluster_1 Facility-Level Disposal A Generation of Waste (e.g., unused chemical, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Solid Waste B->C D Place in Labeled, Compatible Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Schedule Waste Pickup with EHS E->F Container Full or Per Schedule G Transport to Central Hazardous Waste Facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:
  • Small Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding dust generation.

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in a responsible and compliant manner.

References

Personal protective equipment for handling 2-Amino-6-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 2-Amino-6-chloro-3-fluorobenzoic Acid

Anticipated Hazard Profile: A Cautious Approach

Given its structure as a halogenated aromatic amino acid, this compound should be handled as a hazardous substance with the potential for multiple routes of exposure and toxicity. Based on data from similar compounds, researchers must anticipate the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[6][7][8]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[6][7][8]

  • Acute Oral Toxicity: Similar compounds have been classified as harmful or toxic if swallowed.[6]

Due to these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended, but essential for safeguarding laboratory personnel.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling this compound in a laboratory setting. Specific tasks may require an escalation of this baseline protection.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. For extended contact or when handling solutions, consider a more robust glove such as Viton™ or a Silver Shield® laminate.[9][10][11][12]Nitrile provides good splash protection for incidental contact and is effective against a range of chemicals.[9][12] Double-gloving minimizes the risk of exposure from a single glove failure. For halogenated aromatic compounds, Viton™ offers excellent resistance.[9][11][12]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. When handling larger quantities or where there is a significant splash risk, a full-face shield should be worn in conjunction with goggles.[6][7][13]Protects against airborne powder and splashes of solutions, which can cause serious eye damage.[6][7] Safety glasses are insufficient as they do not provide a seal around the eyes.[11]
Body Protection A flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs. For larger scale operations, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.Provides a barrier against accidental spills and contamination of personal clothing. FR properties are a general laboratory best practice.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment enclosure. If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) and organic vapor cartridges is required.[5][6]Minimizes the risk of inhaling the fine powder, which can cause respiratory irritation.[5][6] The open handling of potent powders is strongly discouraged.[14]
Foot Protection Closed-toe, chemical-resistant shoes.[6]Protects feet from spills and falling objects.
Procedural Guidance for Safe Handling

A systematic approach to handling potent powdered compounds is critical to minimizing exposure risk. The following step-by-step procedures should be integrated into your laboratory's Standard Operating Procedures (SOPs).

  • Designate a Work Area: All handling of solid this compound must occur within a designated area, such as a chemical fume hood or a powder weighing station, to contain any airborne particles.[15]

  • Pre-Weighing Checklist: Before handling the compound, ensure the fume hood is functioning correctly, the work surface is clean and decontaminated, and all necessary equipment (spatulas, weigh boats, solvent, waste containers) is within the containment area.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring gloves are inspected for any defects before use.

  • Weighing Procedure:

    • Place a disposable liner on the balance to prevent contamination.

    • Carefully transfer the desired amount of powder using a dedicated spatula. Avoid any actions that could generate dust.

    • If the powder is prone to static dispersal, an anti-static gun may be beneficial.

    • Once weighing is complete, securely close the primary container.

  • Dissolution: If preparing a solution, add the solvent to the powder slowly and carefully within the fume hood to avoid splashing.

  • Post-Weighing Decontamination: Carefully wipe down the spatula, weigh boat, and any other surfaces that may have come into contact with the powder using a damp cloth or towel. Dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Containment: All work with solutions of this compound should still be conducted within a chemical fume hood to protect against splashes and aerosol generation.

  • Secondary Containment: Use a secondary container, such as a beaker or tray, to transport flasks or bottles containing the solution.

  • Pipetting: Never use mouth suction for pipetting. Use a volumetric pipette with a proper pipette bulb or an automated pipetting system.

Operational and Disposal Plans

A cradle-to-grave approach to chemical management is essential for laboratory safety and environmental responsibility.

  • Small Spills (Solid):

    • Do not sweep dry powder.

    • Gently cover the spill with an absorbent material to prevent dust generation.

    • Carefully moisten the absorbent material with an appropriate solvent (e.g., isopropanol or ethanol).

    • Collect the material using a scoop or spatula and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry into the affected area until it has been deemed safe by safety professionals.

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[16][17]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[16][17][18] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[17][19]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.[18]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements Task Identify Task: Handling this compound IsSolid Is the compound a solid? Task->IsSolid IsLargeQuantity Handling >1g or significant splash risk? IsSolid->IsLargeQuantity No (Solution) Hood Engineering Control: Chemical Fume Hood or Powder Enclosure IsSolid->Hood Yes BasePPE Baseline PPE: - Double Nitrile Gloves - Safety Goggles - FR Lab Coat - Closed-toe Shoes IsLargeQuantity->BasePPE No FaceShield Add Full-Face Shield IsLargeQuantity->FaceShield Hood->IsLargeQuantity Respirator Consider Respirator (N95 + Organic Vapor) Hood->Respirator If ventilation is inadequate FaceShield->BasePPE

Caption: PPE selection workflow for handling this compound.

This guide provides a comprehensive framework for the safe handling and disposal of this compound. By adhering to these principles of proactive hazard assessment and meticulous operational procedure, researchers can maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.